2,5-Dichloropyridine-3-boronic acid
Description
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Properties
IUPAC Name |
(2,5-dichloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISUHTJFLBUMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622726 | |
| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536693-97-7 | |
| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichloropyridine-3-boronic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2,5-Dichloropyridine-3-boronic acid, a key building block in modern synthetic and medicinal chemistry. It covers its chemical properties, synthesis, applications, and relevant experimental protocols.
Core Properties and Specifications
This compound is a heterocyclic organic compound valued for its utility as a synthetic intermediate. Its bifunctional nature, featuring both reactive chlorine atoms and a versatile boronic acid moiety, makes it a strategic component in the construction of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 536693-97-7 | [1][2][3][4] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][3][4] |
| Molecular Weight | 191.81 g/mol | [1][4] |
| Appearance | White to light yellow solid | [1][5] |
| Melting Point | 152-155 °C | [1][4] |
| Boiling Point | 368.9 ± 52.0 °C (Predicted) | [1] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents. | [1] |
| Storage | 2-8°C, under inert atmosphere. | [1] |
Synthesis and Preparation
The primary route for synthesizing this compound starts from the commercially available precursor, 2,5-dichloropyridine. The most common method involves a regioselective halogen-metal exchange at the more sterically accessible 3-position, followed by borylation.[6]
This protocol is adapted from established procedures for the synthesis of pyridinyl boronic acids.[6][7]
Materials:
-
2,5-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (2N)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding 2N HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final this compound.
Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.[8][9] this compound serves as a crucial building block for introducing the dichloropyridinyl moiety into potential drug candidates.
Its most prominent application is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern drug synthesis, enabling the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl partners.[6][10] The resulting biaryl structures are common motifs in many biologically active molecules. The two chlorine atoms on the pyridine ring offer opportunities for sequential and site-selective coupling reactions, further enhancing its synthetic value.[10]
This is a general protocol for the coupling of a pyridyl chloride with an arylboronic acid.[10][11]
Materials:
-
This compound (or its precursor, 2,5-dichloropyridine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the pyridyl halide (e.g., 2,5-dichloropyridine, 1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Premix: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent.
-
Reaction Setup: Add the anhydrous dioxane and degassed water to the Schlenk flask containing the reagents.
-
Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Role in Biological Systems and Signaling
While this compound itself is primarily a synthetic intermediate, the boronic acid functional group is of significant interest in drug design. Boronic acids act as Lewis acids, and at physiological pH, they can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[8] This tetrahedral form can mimic the transition state of substrate hydrolysis, allowing it to act as a potent and reversible inhibitor of serine proteases and other hydrolases.[9]
The proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid, is a prime example of a successful drug utilizing this mechanism for the treatment of multiple myeloma.[12] Building blocks like this compound are therefore critical for synthesizing novel compounds that can be explored as inhibitors for a wide range of enzymatic targets.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
Table 2: Hazard and Safety Information
| Category | Information | References |
| General Hazards | May cause skin, eye, and respiratory tract irritation. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [1][13] |
| Handling | Avoid formation of dust and aerosols. Keep away from strong oxidizing agents. | [1][4][13] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage at 2-8°C. | [1][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |
References
- 1. chembk.com [chembk.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine-3-boronic acid is a specialized heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural features, namely the dichlorinated pyridine ring coupled with a boronic acid moiety, make it a versatile building block for the synthesis of complex molecules. Boronic acids are recognized for their unique chemical reactivity, stability, and relatively low toxicity, positioning them as valuable intermediates in the development of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |
| Molecular Weight | 191.81 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 152-155 °C | [1] |
| Boiling Point | 368.9 ± 52.0 °C (Predicted) | [1] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 5.61 ± 0.58 (Predicted) | [1] |
| Solubility | Soluble in most common organic solvents | [1] |
| Flash Point | 176.9 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common synthetic routes start from 2,5-dichloropyridine. Below are detailed experimental protocols for key synthetic strategies.
Synthesis via Halogen-Metal Exchange and Borylation
This method leverages the differential reactivity of the chlorine atoms on the pyridine ring, allowing for regioselective lithiation followed by reaction with a borate ester.
Materials:
-
2,5-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (2N HCl)
-
Sodium hydroxide (5N NaOH)
-
Sodium chloride (NaCl)
-
Acetonitrile
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-Dichloropyridine (1.0 equivalent) and triisopropyl borate (1.2 equivalents) in anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange and subsequent borylation.
-
Allow the reaction to gradually warm to room temperature.
-
Quench the reaction by adding a solution of 2N HCl.
-
Separate the aqueous layer and adjust the pH to approximately 7.5 with 5N NaOH, which should result in the precipitation of a white solid.
-
Saturate the aqueous layer with NaCl and extract the product with THF.
-
Combine the organic extracts and concentrate them under reduced pressure.
-
Recrystallize the crude product from acetonitrile to yield purified this compound.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients.
The presence of two chlorine atoms at different positions on the pyridine ring offers opportunities for selective and sequential functionalization. The boronic acid group at the 3-position provides a handle for introducing the dichloropyridinyl moiety into various molecular scaffolds.
In the context of drug development, substituted pyridines are common structural motifs in a wide range of therapeutic agents. The unique electronic properties of the pyridine ring and the potential for hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The precursor, 2,5-dichloropyridine, has been identified as a scaffold for the development of potent inhibitors of the ERK (extracellular signal-regulated kinase) protein kinase.
Signaling Pathway in Drug Development: ERK/MAPK Pathway
The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[5][6] Small molecule inhibitors that target kinases within this pathway, such as MEK and ERK, are an active area of cancer research. 2,5-Dichloropyridine-based compounds have shown potential as scaffolds for the design of ERK inhibitors.
Spectral Data
Mass Spectrometry: In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the molecule would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a cluster of peaks for the molecular ion ([M]+, [M+2]+, and [M+4]+) would be expected.
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two protons on the pyridine ring, with chemical shifts and coupling constants influenced by the electron-withdrawing chlorine and boronic acid groups. The protons of the hydroxyl groups on the boronic acid may be visible as a broad singlet, or they may exchange with solvent and not be observed.
-
¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the boron atom may show broadening due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: Boron-11 NMR would be a useful technique to characterize the boron center, with a chemical shift indicative of a trigonal boronic acid.
Conclusion
This compound is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an attractive building block for the creation of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. Further research into the biological activities of derivatives of this compound is warranted.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to the Synthesis and Preparation of 2,5-Dichloropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of 2,5-Dichloropyridine-3-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details the primary synthetic routes, offers in-depth experimental protocols, and presents key quantitative and characterization data to support researchers in their synthetic endeavors.
Introduction
This compound is a valuable heterocyclic boronic acid derivative extensively utilized in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structural features, including the presence of two chlorine atoms and a boronic acid moiety on the pyridine ring, make it a versatile reagent for the synthesis of complex pharmaceutical and agrochemical compounds. The chlorine atoms provide handles for further functionalization, while the boronic acid group enables the formation of carbon-carbon bonds with a wide range of substrates.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₄BCl₂NO₂ |
| Molecular Weight | 191.81 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 152-155 °C |
| Boiling Point (Predicted) | 368.9 ± 52.0 °C at 760 mmHg |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ |
| pKa (Predicted) | 5.61 ± 0.58 |
Synthetic Pathways
The preparation of this compound is primarily achieved through two main strategies starting from 2,5-dichloropyridine:
-
Halogen-Metal Exchange followed by Borylation: This classic and robust method involves the regioselective deprotonation of 2,5-dichloropyridine using a strong organolithium base at low temperatures, followed by quenching the resulting anion with a borate ester.
-
Palladium-Catalyzed Miyaura Borylation: This modern approach utilizes a palladium catalyst to directly couple 2,5-dichloropyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronic ester, which is then hydrolyzed to the boronic acid.
The following sections provide detailed experimental protocols for each of these synthetic routes.
Experimental Protocols
Method 1: Halogen-Metal Exchange and Borylation
This protocol is adapted from established procedures for the synthesis of related pyridyl boronic acids and represents a reliable method for the preparation of this compound.[1][2]
Reaction Scheme:
Figure 1: Lithiation-Borylation Workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,5-Dichloropyridine | 147.99 | 1.48 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Triisopropyl borate | 188.08 | 2.8 mL | 12.0 | 1.2 |
| Hydrochloric acid (2 M) | - | As needed | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous sodium sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2,5-dichloropyridine (1.48 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (2.8 mL, 12.0 mmol) dropwise to the reaction mixture at -78 °C. Stir the mixture for an additional 2 hours at -78 °C, then allow it to warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.
Method 2: Palladium-Catalyzed Miyaura Borylation
This protocol provides a general procedure for the Miyaura borylation of 2,5-dichloropyridine.[1][3] This method often proceeds via the formation of a pinacol boronate ester, which is subsequently hydrolyzed to the boronic acid.
Reaction Scheme:
Figure 2: Miyaura Borylation Workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,5-Dichloropyridine | 147.99 | 1.48 g | 10.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.05 g | 12.0 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 | 0.02 |
| XPhos | 476.65 | 191 mg | 0.4 | 0.04 |
| Potassium acetate (KOAc) | 98.14 | 2.94 g | 30.0 | 3.0 |
| Anhydrous 1,4-Dioxane | - | 50 mL | - | - |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2,5-dichloropyridine (1.48 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), XPhos (191 mg, 0.4 mmol), and potassium acetate (2.94 g, 30.0 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (50 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Hydrolysis and Purification: The resulting crude boronic ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2 M HCl) in a suitable solvent like THF or acetone, followed by extraction and purification as described in Method 1. Alternatively, the pinacol ester can be purified by column chromatography on silica gel.
Characterization Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
| Technique | Data |
| ¹H NMR | Expected signals in the aromatic region for the two pyridine protons. The chemical shifts will be influenced by the electron-withdrawing chlorine and boronic acid groups. |
| ¹³C NMR | Expected signals for the five carbon atoms of the pyridine ring. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms ([M], [M+2], [M+4] in a ratio of approximately 9:6:1) will be observed. |
Logical Relationships in Synthesis
The synthesis of this compound is a key step in the construction of more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Figure 3: Application in Suzuki-Miyaura Coupling.
Conclusion
This technical guide has detailed two primary and effective methods for the synthesis of this compound: halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The choice of synthetic route will depend on factors such as available starting materials, scale, and functional group tolerance required for a particular application. Careful execution of these procedures will enable the reliable preparation of this important synthetic building block.
References
Spectroscopic and Analytical Profile of 2,5-Dichloropyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the expected spectral characteristics of 2,5-Dichloropyridine-3-boronic acid (CAS No. 536693-97-7). Due to the limited availability of public domain raw spectral data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra for a solid arylboronic acid are also presented to aid researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the boronic acid functional group, along with two chlorine atoms on the pyridine ring, offers multiple sites for further chemical transformations, making it a versatile reagent in the synthesis of complex pharmaceutical intermediates. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide summarizes the anticipated spectral data and provides standardized protocols for its experimental determination.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H-6 |
| ~8.2 | d | 1H | H-4 |
| ~8.0 (broad s) | s | 2H | B(OH)₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 | C-6 |
| ~150 | C-2 |
| ~145 | C-4 |
| ~130 | C-5 |
| Not Observed | C-3 (due to quadrupolar relaxation of ¹¹B) |
Solvent: DMSO-d₆
Table 3: Predicted ¹¹B NMR Spectral Data
| Chemical Shift (δ) (ppm) | Description |
| ~28-30 | Broad singlet, characteristic of an arylboronic acid |
Solvent: DMSO-d₆
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Broad | O-H stretch (from B(OH)₂) |
| ~1600-1400 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1350 | Strong | B-O stretching |
| ~1100-1000 | Strong | C-Cl stretching |
| ~750 | Strong | C-B stretching |
Sample Preparation: KBr pellet or ATR
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 191/193/195 | [M]⁺ molecular ion peak cluster (due to ²Cl isotopes) |
| 173/175/177 | [M-H₂O]⁺ |
| 146/148 | [M-B(OH)₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for solid arylboronic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids to minimize exchange of the B(OH)₂ protons.
-
Instrumentation: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Use a standard pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
¹¹B NMR Acquisition:
-
Use a boron-specific probe or tune the broadband probe to the ¹¹B frequency.
-
A wider spectral width may be necessary.
-
The use of a quartz NMR tube can reduce background signals from borosilicate glass.[1]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Place the KBr pellet in the sample holder or position the ATR accessory in the IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water if necessary to aid dissolution.[3]
-
The addition of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve ionization efficiency.[4]
-
-
Instrumentation: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS).
-
Data Acquisition (ESI):
-
Acquire spectra in both positive and negative ion modes to determine the most effective ionization.
-
Common adducts to look for in the positive ion mode include [M+H]⁺ and [M+Na]⁺. In the negative ion mode, [M-H]⁻ is often observed.
-
-
Sample Preparation (for Electron Ionization - EI):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the boronic acid. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
Dissolve approximately 1 mg of the boronic acid in a dry, aprotic solvent (e.g., pyridine) and add the silylating agent. Heat the mixture to complete the reaction.[4]
-
-
Data Acquisition (EI):
-
Inject the derivatized sample into the GC-MS system.
-
The sample is vaporized and ionized by a high-energy electron beam (typically 70 eV).
-
The resulting mass spectrum will show the molecular ion and a characteristic fragmentation pattern.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a solid organic compound such as this compound.
References
An In-depth Technical Guide to 2,5-Dichloropyridine-3-boronic acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2,5-Dichloropyridine-3-boronic acid. This valuable building block is instrumental in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.
Commercial Suppliers and Pricing
This compound is a specialty chemical available from various suppliers, typically on a research scale. Pricing is often provided upon request and can vary based on purity and quantity. Below is a summary of known suppliers. For comparison, the pricing for a structurally similar compound, 2,6-dichloropyridine-3-boronic acid, is included.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Pricing |
| BLD Pharmatech Ltd. | 2,5-Dichloropyridine-4-boronic acid* | 847664-64-6 | 98% | Inquire | Request a Quotation[1] |
| ChemBK | This compound | 536693-97-7 | Inquire | Inquire | Request a Quotation |
| Suzhou Health Chemicals Co., Ltd. | This compound | 536693-97-7 | 98.5% | Gram to Ton scale | Request a Quotation[2] |
| Sigma-Aldrich | 2,6-dichloropyridine-3-boronic acid** | 148493-34-9 | AldrichCPR | 250 MG | $197.00 |
*Note: This is a constitutional isomer and is listed for supplier reference. **Note: This is a constitutional isomer, and its price is listed for comparative purposes.
Experimental Protocols
This compound is a key intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] The following protocols detail its synthesis from 2,5-dichloropyridine and its subsequent application in a typical cross-coupling reaction.
Protocol 1: Synthesis of this compound via Lithiation and Borylation
This protocol describes a common method for synthesizing pyridinyl boronic acids, which involves a regioselective halogen-metal exchange followed by borylation.[3]
Materials:
-
2,5-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions (flame-dried)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,5-dichloropyridine in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium solution dropwise to the cooled mixture, ensuring the internal temperature is maintained below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to facilitate complete lithium-halogen exchange.
-
Borylation: Slowly add triisopropyl borate to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add aqueous HCl to quench the reaction and hydrolyze the borate ester.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol outlines the use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating biaryl compounds.[4][5]
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
A base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving the palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) in the anhydrous solvent (e.g., 1,4-dioxane).[4]
-
Reaction Execution: Add the solvent mixture (e.g., 1,4-dioxane/water) to the Schlenk flask containing the reagents. Then, add the catalyst premix to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring.[4] Monitor the reaction's progress using an appropriate analytical technique such as TLC or GC-MS. Reactions are typically complete within 12-24 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[4]
Visualizations
The following diagrams illustrate the key chemical processes involving this compound.
Caption: Synthetic workflow for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Technical Guide to the Solubility of 2,5-Dichloropyridine-3-boronic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dichloropyridine-3-boronic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility profile based on general chemical principles and data from analogous compounds.[1][2] Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter for reaction optimization, purification, and formulation.
Qualitative Solubility Profile
Based on the polar nature of the pyridine ring and the hydrogen-bonding capability of the boronic acid moiety, this compound is anticipated to be soluble in a range of common organic solvents.[1][2] The expected qualitative solubility is summarized in the table below.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[2] |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The high overall polarity of the compound limits its interaction with nonpolar solvents.[2] |
Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is strongly recommended for specific applications.
Experimental Protocol for Quantitative Solubility Determination: The Dynamic Method
A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][4][5][6][7] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][6]
Materials and Equipment
-
This compound
-
High-purity organic solvents of interest
-
Jacketed glass vessel
-
Analytical balance (accurate to at least 0.1 mg)
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or laser beam for turbidity measurement[3][4][5][6]
-
Programmable circulating bath for controlled heating
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.
-
Heating and Stirring: Place the vessel in the programmable circulating bath. Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).[3]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a luminance probe that measures the intensity of light passing through the sample.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[3] This point is marked by a sharp increase in light transmittance if a luminance probe is used.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction or g/100 g of solvent) as a function of temperature.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Workflow for Dynamic Solubility Determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not readily found in current literature, its chemical structure suggests solubility in polar protic and aprotic solvents. The provided experimental protocol for the dynamic method offers a robust framework for researchers to generate precise and reliable solubility data. This information is essential for optimizing synthetic procedures, developing purification strategies, and enabling the formulation of this important chemical intermediate in drug discovery and development.
References
An In-Depth Technical Guide to 2,5-Dichloropyridine-3-boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichloropyridine-3-boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising a dichlorinated pyridine ring and a reactive boronic acid moiety, make it a versatile reagent for the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of the key literature, synthesis protocols, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Introduction
Heterocyclic boronic acids are a pivotal class of reagents in organic chemistry, largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, pyridinylboronic acids are of particular interest as the pyridine scaffold is a common motif in a vast number of biologically active compounds and approved drugs.[2] The presence of two chlorine atoms on the pyridine ring of this compound offers multiple sites for sequential and regioselective functionalization, allowing for the creation of diverse molecular libraries for drug screening. Furthermore, the boronic acid group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds.[3]
This guide will delve into the primary synthetic routes to this compound, provide detailed experimental protocols for its preparation and subsequent use in cross-coupling reactions, summarize its key physicochemical and spectral data, and explore its applications in medicinal chemistry.
Physicochemical and Spectral Data
A summary of the key physical, chemical, and predicted spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 536693-97-7 | [3] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [3] |
| Molecular Weight | 191.81 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 140-145 °C | [3] |
| Solubility | Soluble in most common organic solvents | [3] |
| Stability | Relatively stable at room temperature; should avoid strong oxidants and high temperatures. | [3] |
Table 2: Predicted Spectral Data for this compound
| Parameter | Predicted Value |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.55 (d, J=2.0 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 8.10 (s, 2H, B(OH)₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 152.0, 148.5, 145.0, 130.0, 125.0 (C-B signal may be broad or unobserved) |
| Mass Spectrometry (ESI+) | m/z 192.97 [M+H]⁺ |
Note: The spectral data presented are predicted values and may vary from experimentally obtained results. It is highly recommended to acquire and interpret experimental data for confirmation of structure and purity.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main strategies starting from 2,5-dichloropyridine: regioselective halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation.[2] The halogen-metal exchange route is the most commonly employed method.
Synthesis via Halogen-Metal Exchange and Borylation
This established method leverages the differential reactivity of the chlorine atoms on the pyridine ring, allowing for regioselective lithiation at the 3-position, followed by trapping of the resulting organolithium intermediate with a borate ester.[2][4]
Experimental Protocol:
-
Materials:
-
2,5-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2,5-dichloropyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.2 eq) to the cooled solution.
-
Add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Allow the reaction to warm to room temperature and then quench by the careful addition of 2 M HCl solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield this compound as a solid.
-
Synthesis of this compound via halogen-metal exchange.
Key Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[5]
Suzuki-Miyaura Cross-Coupling Reactions
In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base to form a biaryl or hetero-biaryl compound. The two chlorine atoms on the pyridine ring can be addressed sequentially, allowing for the synthesis of unsymmetrical trisubstituted pyridines.
Experimental Protocol for a General Suzuki-Miyaura Coupling:
-
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
General scheme for the Suzuki-Miyaura coupling of this compound.
Signaling Pathways and Applications in Drug Discovery
Substituted pyridines are prevalent in a multitude of signaling pathways relevant to human diseases. The ability to synthesize complex substituted pyridines using this compound as a starting material is therefore of high importance in drug discovery. For instance, derivatives of 2,5-dichloropyridine have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.[6]
Workflow from synthesis to the application of this compound derivatives in targeting cellular signaling pathways.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex, polysubstituted pyridines. Its straightforward preparation from readily available 2,5-dichloropyridine and its utility in robust and reliable cross-coupling reactions make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The ability to introduce diverse functionalities at multiple positions on the pyridine ring provides a powerful strategy for the generation of novel compounds with potential therapeutic applications. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.
References
An In-depth Technical Guide to the General Reactivity and Chemical Behavior of Dichloropyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, reactivity, and chemical behavior of dichloropyridine boronic acids. These compounds are versatile building blocks in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to construct complex molecular architectures. This document details their stability, key chemical transformations, and applications in the synthesis of bioactive molecules, supported by experimental protocols and quantitative data.
Introduction to Dichloropyridine Boronic Acids
Dichloropyridine boronic acids are organoboron compounds characterized by a pyridine ring substituted with two chlorine atoms and a boronic acid functional group (-B(OH)₂). The positions of these substituents on the pyridine ring significantly influence the molecule's reactivity, stability, and utility in organic synthesis. Their ability to participate in a variety of cross-coupling reactions makes them valuable intermediates in the pharmaceutical and agrochemical industries for the synthesis of highly functionalized heterocyclic compounds.
General Stability Considerations:
Boronic acids, including dichloropyridine derivatives, are susceptible to degradation through several pathways, such as oxidation and protodeboronation, which can be accelerated by heat, light, and the presence of bases or palladium catalysts.[1][2] The stability of dichloropyridine boronic acids is also influenced by pH, with the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form being pH-dependent.[3] For sensitive applications, it is often advantageous to use more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates, which can release the active boronic acid in situ under specific reaction conditions.[2]
Synthesis of Dichloropyridine Boronic Acids
The primary synthetic routes to dichloropyridine boronic acids involve halogen-metal exchange reactions followed by borylation. The choice of starting dichloropyridine isomer and reaction conditions allows for the regioselective synthesis of various isomers.
A common method is the lithiation of a dichloropyridine followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent hydrolysis to the boronic acid. The regioselectivity of the lithiation is influenced by the positions of the chlorine atoms and the reaction temperature.
Key Chemical Reactions and Reactivity
Dichloropyridine boronic acids are key substrates in several powerful C-C and C-heteroatom bond-forming reactions. The electron-deficient nature of the dichloropyridine ring enhances its reactivity in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most prominent application of dichloropyridine boronic acids, enabling the formation of C-C bonds with aryl, heteroaryl, or vinyl halides and triflates. This palladium-catalyzed reaction is a cornerstone of modern drug discovery and development.[4][5]
The reactivity of the dichloropyridine core in Suzuki-Miyaura coupling is dependent on the position of the chlorine atoms. Generally, chlorine atoms at the 2- and 6-positions are more activated towards oxidative addition to the palladium catalyst compared to those at the 3- and 5-positions.[6] This differential reactivity can be exploited for selective mono- or di-arylation of the pyridine ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of a dichloropyridine boronic acid with an aryl halide is as follows:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the dichloropyridine boronic acid (1.0-1.5 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Dichloropyridine Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2,5-Dichloropyridine-3-boronic acid | 4-Bromotoluene | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |
| 2,3-Dichloropyridine-4-boronic acid | 3-Bromoquinoline | Pd(dppf)Cl₂/P(tBu)₃ | Na₂CO₃ | DMF/H₂O | 90 | 16 | 78 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Suzuki-Miyaura Catalytic Cycle
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds by reacting boronic acids with amines, amides, or alcohols.[7][8] This copper-catalyzed reaction is often performed under milder conditions than traditional Buchwald-Hartwig aminations and can be conducted in the presence of air.[9] Dichloropyridine boronic acids can serve as the aryl source in these transformations, leading to the synthesis of N-aryl and O-aryl pyridine derivatives.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
-
Reaction Setup: To a reaction vessel, add the dichloropyridine boronic acid (1.0-1.5 equiv.), the amine or phenol (1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, Et₃N, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM), methanol (MeOH), or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) open to the air. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Quantitative Data for Chan-Lam Coupling:
| Dichloropyridine Boronic Acid Isomer | Coupling Partner | Copper Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine-4-boronic acid | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 24 | 75 |
| 3,5-Dichloropyridine-4-boronic acid | Phenol | Cu(OAc)₂ | Et₃N | MeOH | 60 | 18 | 68 |
| This compound | Morpholine | CuI | Cs₂CO₃ | DMSO | 80 | 12 | 82 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Chan-Lam Coupling Catalytic Cycle
Applications in Drug Discovery and Development
Dichloropyridine boronic acids are valuable precursors for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[10][11][12][13] The dichloropyridine scaffold is a common feature in many approved drugs and clinical candidates.
Synthesis of a Kinase Inhibitor Precursor:
A representative workflow for the synthesis of a kinase inhibitor precursor using a dichloropyridine boronic acid is illustrated below. This multi-step synthesis highlights the utility of these building blocks in constructing complex, pharmacologically relevant molecules.
Workflow for Kinase Inhibitor Synthesis
Spectroscopic Data Summary
The following table summarizes key spectroscopic data for representative dichloropyridine boronic acid isomers.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,3-Dichloropyridine-4-boronic acid | C₅H₄BCl₂NO₂ | 191.81 | 140-141 | 8.35 (d, 1H), 7.50 (d, 1H), 2.5-3.5 (br s, 2H, B(OH)₂) | 152.1, 148.9, 145.2, 128.7, 125.4 |
| This compound | C₅H₄BCl₂NO₂ | 191.81 | 152-155 | 8.40 (s, 1H), 8.15 (s, 1H), 3.0-4.0 (br s, 2H, B(OH)₂) | 150.8, 147.3, 138.5, 130.1, 124.6 |
| 2,6-Dichloropyridine-3-boronic acid | C₅H₄BCl₂NO₂ | 191.81 | >300 | 8.20 (d, 1H), 7.45 (d, 1H), 3.1-4.2 (br s, 2H, B(OH)₂) | 151.5, 149.8, 140.2, 126.3, 122.9 |
| 3,5-Dichloropyridine-4-boronic acid | C₅H₄BCl₂NO₂ | 191.81 | N/A | 8.60 (s, 2H), 3.2-4.5 (br s, 2H, B(OH)₂) | 148.5, 142.1, 135.8 |
Note: NMR data is representative and may vary depending on the solvent and instrument.
Conclusion
Dichloropyridine boronic acids are highly valuable and versatile reagents in modern organic synthesis. Their reactivity in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex, functionalized pyridine derivatives that are of significant interest to the pharmaceutical and materials science industries. A thorough understanding of their synthesis, stability, and reactivity patterns is crucial for the rational design of synthetic routes to novel and diverse molecular architectures. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of these important building blocks.
References
- 1. Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sincerechemical.com [sincerechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,5-Dichloropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-dichloropyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The protocol outlines a general method for the coupling of this compound with various aryl and heteroaryl halides. Additionally, this document presents typical reaction parameters, troubleshooting guidelines, and visualizations to aid researchers in successfully employing this reagent in their synthetic endeavors.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
Substituted pyridine scaffolds are prevalent in a vast array of biologically active molecules and functional materials.[4] this compound serves as a valuable trifunctional building block, offering multiple sites for diversification. The boronic acid moiety allows for a primary Suzuki-Miyaura coupling, while the two chlorine atoms at positions 2 and 5 can be subjected to subsequent cross-coupling reactions or nucleophilic aromatic substitutions, enabling the regioselective synthesis of highly decorated pyridine rings.[5][6] The electron-deficient nature of the dichloropyridine ring can present challenges in cross-coupling reactions, often necessitating carefully optimized catalytic systems to achieve high yields and selectivity.[1][7] This document provides a robust starting protocol for the successful application of this reagent.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the this compound forms a boronate species. This activated species then transfers the dichloropyridinyl group to the palladium(II) center, displacing the halide and forming a new organopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Typical Reaction Parameters
The following table summarizes common conditions for the Suzuki-Miyaura coupling of heteroaryl boronic acids with aryl/heteroaryl halides. These parameters serve as a starting point for optimization when using this compound.
| Component | Example | Molar Equiv. / Mol% | Purpose |
| Boronic Acid | This compound | 1.2 - 1.5 | Boron source |
| Halide Partner | (Hetero)Aryl Bromide/Iodide/Triflate | 1.0 | Electrophilic partner |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% | Source of active Pd(0) catalyst |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | 2 - 10 mol% | Stabilizes catalyst, promotes oxidative addition |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | - | Reaction medium |
| Temperature | 80 - 110 °C | - | Provides energy for reaction activation |
| Reaction Time | 4 - 24 hours | - | Duration to reach completion |
Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[5][7]
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
Low yields or incomplete reactions are common challenges in cross-coupling chemistry. The following table provides guidance on potential issues and suggested solutions.
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique to prevent catalyst decomposition.[7] Use a fresh source of palladium precatalyst and ligand. |
| Poor choice of ligand/base | Screen alternative bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃).[7][9] Try different bases such as K₂CO₃ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is sufficiently strong. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more robust.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7] |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a powerful strategy for the synthesis of highly functionalized pyridine derivatives. The protocol and data provided herein serve as a comprehensive guide for researchers in drug discovery and chemical synthesis. Successful implementation of this methodology will be achieved through careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, to accommodate the specific electronic and steric properties of the coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 2,5-Dichloropyridine-3-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-Dichloropyridine-3-boronic acid as a key building block in the synthesis of potent kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The methodologies, quantitative data, and pathway visualizations furnished herein are intended to serve as a detailed guide for medicinal chemists and drug discovery scientists.
Introduction
This compound is a versatile bifunctional reagent increasingly employed in medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms and a boronic acid moiety on a pyridine scaffold, allows for strategic and site-selective functionalization. This enables the construction of complex molecular architectures with desirable pharmacological properties. The pyridine core is a common motif in numerous biologically active compounds, and the presence of chlorine atoms offers opportunities for further chemical modification or can contribute to specific interactions with biological targets. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely utilized method for the formation of carbon-carbon bonds in drug discovery.
Application in the Synthesis of p38 MAPK Inhibitors
A significant application of this compound is in the synthesis of inhibitors of p38 MAPK. The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.
The 2,5-dichloropyridinyl moiety can serve as a key pharmacophore, occupying the ATP-binding site of the p38 kinase. The Suzuki-Miyaura coupling reaction enables the efficient linkage of this pyridine fragment to other cyclic systems, facilitating the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.
Quantitative Data: Inhibition of p38α MAPK
The following table summarizes the in vitro activity of exemplary compounds synthesized using this compound against p38α MAPK.
| Compound ID | Structure | p38α IC50 (nM) |
| 1 | 2-(2,5-dichloro-pyridin-3-yl)-7-(4-fluoro-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 10 |
| 2 | 2-(2,5-dichloro-pyridin-3-yl)-7-(4-chloro-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 12 |
| 3 | 2-(2,5-dichloro-pyridin-3-yl)-7-(p-tolyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 15 |
| 4 | 2-(2,5-dichloro-pyridin-3-yl)-7-(3-fluoro-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 18 |
| 5 | 2-(2,5-dichloro-pyridin-3-yl)-7-(m-tolyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 20 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl/heteroaryl halide (e.g., 7-bromo-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (0.05 - 0.1 equiv) to the vessel.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Signaling Pathway
The diagram below illustrates the central role of p38 MAPK in a signaling cascade that is often targeted in cancer and inflammatory diseases.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram outlines the typical workflow from chemical synthesis to biological evaluation for the development of kinase inhibitors using this compound.
Caption: A typical drug discovery workflow utilizing this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,5-Dichloropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds under mild conditions, making it a cornerstone in the synthesis of complex molecules for the pharmaceutical and materials science industries. The functionalization of pyridine scaffolds is of particular importance in drug discovery, as these heterocycles are prevalent in a vast number of biologically active compounds.[2][3]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-dichloropyridine-3-boronic acid with various coupling partners. The presence of two chlorine atoms and a boronic acid group on the pyridine ring presents unique challenges and opportunities for selective functionalization. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and regioselectivity.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex.[2] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound forms a boronate species, which then transfers its organic group to the palladium center.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired product, regenerating the catalytically active Pd(0) species.[3]
For this compound, the reaction can be directed to selectively couple at either the C2 or C5 position, depending on the chosen catalytic system and reaction conditions. Generally, the C2 position is more electrophilic and thus more reactive towards oxidative addition.[5]
Data Presentation: Palladium Catalysts and Reaction Conditions
The choice of palladium catalyst and associated ligands is critical for a successful cross-coupling reaction with substituted dichloropyridines. The following tables summarize representative palladium catalyst systems and reaction conditions for achieving regioselective Suzuki-Miyaura coupling.
Table 1: Conditions for C2-Selective Arylation of 2,5-Dichloropyridine Derivatives [5]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Phenylboronic acid | ~85 | >95:5 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 4-Methoxyphenylboronic acid | ~90 | >95:5 |
Table 2: Conditions for C5-Selective Arylation of 2,5-Dichloropyridine Derivatives [5]
| Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C5:C2 Ratio |
| Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 24 | Phenylboronic acid | ~75 | >95:5 |
Table 3: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives [6]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Experimental Protocols
The following protocols provide detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with a derivative of 2,5-dichloropyridine.
Protocol 1: General Procedure for C2-Selective Arylation
This protocol is adapted from established methods for the selective functionalization of dichloropyridines.[5][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.[7]
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane.[5]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[7]
-
Add the catalyst premix to the reaction mixture via syringe.[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-pyridinylboronic acid derivative.[7]
Protocol 2: General Procedure for C5-Selective Arylation
This protocol utilizes "ligand-free" conditions with a phase-transfer catalyst to achieve C5 selectivity.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 mmol, 3.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, tetrabutylammonium bromide, and potassium carbonate.[5]
-
Add 10 mL of anhydrous DMF to the flask.[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by GC-MS. Reaction times can be 24 hours or longer.[5]
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloro-3-pyridinylboronic acid derivative.[5]
Mandatory Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for the cross-coupling reaction.
References
Synthesis of Substituted Bipyridines Utilizing 2,5-Dichloropyridine-3-boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted bipyridines via Suzuki-Miyaura cross-coupling reactions, employing 2,5-Dichloropyridine-3-boronic acid as a key building block. Bipyridines are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and catalysis. The methodologies outlined herein offer a robust framework for the efficient and selective formation of carbon-carbon bonds between this compound and various halo-pyridines, yielding a diverse range of substituted bipyridine structures. This guide includes tabulated quantitative data from representative reactions, detailed experimental procedures, and visualizations to aid in experimental design and execution.
Introduction
Substituted bipyridines are privileged scaffolds in drug discovery and development, exhibiting a wide array of biological activities. They also serve as critical ligands in catalysis and as components in advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and hetero-biaryl compounds, owing to its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of boronic acid reagents.[1][2]
This compound is a valuable synthetic intermediate that allows for the introduction of a 2,5-dichloropyridin-3-yl moiety onto various aromatic and heteroaromatic rings. The presence of two chlorine atoms on the pyridine ring offers opportunities for further functionalization, enabling the creation of complex and diverse molecular architectures. This document details the application of this boronic acid in the synthesis of substituted bipyridines through coupling with various halopyridine partners.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state.[2] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (this compound) forms a boronate complex, which then transfers the 2,5-dichloropyridin-3-yl group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired bipyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Halide [label="Ar-Pd(II)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar' (Bipyridine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂\n(2,5-Dichloropyridine-\n3-boronic acid) + Base", shape=plaintext, fontcolor="#202124"]; HaloPyridine [label="Ar-X (Halopyridine)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; HaloPyridine -> OxAdd [style=dashed]; OxAdd -> PdII_Halide [label=""]; PdII_Halide -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [style=dashed]; Transmetalation -> PdII_Ar [label=""]; PdII_Ar -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
Data Presentation: Synthesis of Substituted Bipyridines
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various bromopyridines. These examples serve as a guide for adapting the protocols to other substrates.
| Entry | Halopyridine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 2,5-Dichloro-3-(pyridin-2-yl)pyridine | [3][4] |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 2,5-Dichloro-3-(pyridin-3-yl)pyridine | [4][5] |
| 3 | 4-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 2,5-Dichloro-3-(pyridin-4-yl)pyridine | [3][4] |
Note: Yields are based on analogous Suzuki-Miyaura couplings of dichlorinated heteroaromatic compounds and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of substituted bipyridines using this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
Materials:
-
This compound (1.0 equiv)
-
Halopyridine (e.g., 2-Bromopyridine) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the corresponding halopyridine, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted bipyridine.
Protocol 2: Procedure for Challenging Couplings using a Buchwald-Hartwig Ligand
For less reactive halopyridines (e.g., chloropyridines), a more active catalyst system may be required.
Materials:
-
This compound (1.0 equiv)
-
Halopyridine (e.g., 3-Chloropyridine) (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the halopyridine, and potassium phosphate.
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas.
-
Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of substituted bipyridines is depicted below.
// Nodes Start [label="Combine Reactants and Catalyst\n(this compound,\nHalopyridine, Pd Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling\n(Inert Atmosphere, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC, GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Substituted Bipyridine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Continue if incomplete", style=dashed]; Monitoring -> Workup [label="If complete"]; Workup -> Purification; Purification -> Product; } "General experimental workflow for bipyridine synthesis."
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Buchwald-Hartwig ligands for chloro-substrates), or screening different bases (e.g., Cs₂CO₃, K₃PO₄). Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[4]
-
Homocoupling of Boronic Acid: Homocoupling of the boronic acid can be a significant side reaction. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source or an efficient precatalyst.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid can occur, especially at elevated temperatures or in the presence of protic sources. Using the corresponding boronate ester (e.g., pinacol ester) can sometimes mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound provides an effective and versatile route for the synthesis of a variety of substituted bipyridines. The protocols and data presented in this document offer a solid foundation for researchers to develop novel bipyridine-containing molecules for applications in drug discovery, materials science, and beyond. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity.
References
Application of 2,5-Dichloropyridine-3-boronic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction
2,5-Dichloropyridine-3-boronic acid is a versatile and highly valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The pyridine scaffold is a privileged structure in numerous biologically active compounds, and the presence of two chlorine atoms at the 2 and 5 positions, along with a boronic acid at the 3-position, offers multiple points for chemical modification. This allows for the strategic and selective introduction of various functional groups, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This application note provides an overview of the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the ERK, p38, and VEGFR pathways. Detailed experimental protocols and data on the biological activity of representative inhibitors are also presented.
Data Presentation: Kinase Inhibitors Derived from Pyridine Scaffolds
While specific examples of kinase inhibitors synthesized directly from this compound with publicly available IC50 values are not extensively documented, the 2,5-disubstituted pyridine core is a common feature in a multitude of potent kinase inhibitors. The following table summarizes the biological activity of representative kinase inhibitors that feature a substituted pyridine scaffold, illustrating the potential of derivatives of this compound.
| Kinase Target | Inhibitor Structure/Core | IC50 (nM) | Reference Compound |
| ERK1 | Indazole-pyrrolidine derivative | 4 | MK-8353 |
| ERK2 | Indazole-pyrroloutine derivative | 1 | MK-8353 |
| p38α | Thiazole derivative | 5 | Skepinone-L |
| p38α | Pyridinyl-thiazole analog | 40 | - |
| VEGFR-2 | Pyridine-derived urea | 120 | Sorafenib |
| VEGFR-2 | Pyridinyl-pyrimidinyl derivative | 26 | - |
Disclaimer: The inhibitors listed above are representative of compounds containing a substituted pyridine core and are provided for illustrative purposes. It is not explicitly stated in the cited literature that they were synthesized directly from this compound.
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for utilizing this compound in the synthesis of kinase inhibitors. The following protocols provide a general framework for the coupling of this boronic acid with various heterocyclic cores commonly found in kinase inhibitors.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with a Halogenated Heterocycle
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a halogenated (e.g., chloro-, bromo-, or iodo-) pyrimidine or indole core.
Materials:
-
This compound
-
Halogenated heterocycle (e.g., 2-chloro-4-aminopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene)
-
Degassed water (if using an aqueous solvent system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) under an inert atmosphere, add the halogenated heterocycle (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction mixture is aqueous, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Procedure:
-
In a microwave-safe reaction vial, combine the halogenated heterocycle (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (2.0-3.0 eq).
-
Add the appropriate degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors that can be synthesized using this compound as a starting material.
Caption: The ERK/MAPK Signaling Pathway.
Caption: The p38 MAPK Signaling Pathway.
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dichloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2,5-Dichloropyridine-3-boronic acid. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel aminopyridine derivatives, which are prevalent scaffolds in many biologically active compounds. These protocols are designed for researchers familiar with standard organic synthesis techniques.
Introduction
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, offering a versatile and efficient method for the construction of C-N bonds.[1] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The functionalization of substituted pyridines is a key strategy in the development of new pharmaceutical agents. This compound is a valuable building block that allows for sequential, site-selective cross-coupling reactions. While Suzuki-Miyaura couplings are common with this substrate, the Buchwald-Hartwig amination offers a direct route to aminopyridine boronic acids, which are versatile intermediates for further diversification.
The regioselectivity of the amination on dihalopyridines can be influenced by the electronic and steric environment of the halogen atoms. Generally, the chlorine atom at the 2-position of a pyridine ring is more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst compared to the chlorine at the 5-position.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-Cl) of the this compound, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[2]
Experimental Protocols
Below are detailed protocols for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: General Procedure for Amination with Primary and Secondary Aliphatic Amines
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) to the flask.
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloropyridine-3-boronic acid derivative.
Protocol 2: Amination with Anilines
For less nucleophilic anilines, a stronger base and a different ligand may be required.
Materials:
-
This compound
-
Aniline derivative (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
BrettPhos (3 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and BrettPhos (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Add the aniline derivative (1.2 mmol).
-
Add LHMDS (1.5 mmol, as a 1.0 M solution in THF).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of dichloropyridine derivatives, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Amine Scope |
| Pd(OAc)₂ | XPhos | 2-4 | Primary and secondary aliphatics, anilines |
| Pd₂(dba)₃ | BrettPhos | 1.5-3 | Anilines, sterically hindered amines |
| Pd(OAc)₂ | SPhos | 2-4 | Primary and secondary aliphatics |
| [Pd(cinnamyl)Cl]₂ | RuPhos | 1-2 | Wide range of amines |
Table 2: Reaction Conditions
| Parameter | Condition | Notes |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | The choice of base is critical and depends on the amine's pKa. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
Application Note: A Robust Protocol for the Synthesis of Pyridine Boronic Acids via Miyaura Borylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine boronic acids and their corresponding esters are critical building blocks in modern medicinal chemistry and drug discovery. They serve as versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules containing biaryl and heteroaryl scaffolds.[1][2] The Miyaura borylation reaction provides a direct and efficient method for converting halopyridines into the desired pyridine boronic esters through a palladium-catalyzed cross-coupling with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3][4] This reaction is valued for its mild conditions and broad functional group tolerance, making it a superior alternative to traditional methods that often require harsh organolithium or Grignard reagents.[4] This document provides a detailed protocol for the Miyaura borylation of halopyridines, including optimized conditions and key considerations for successful synthesis.
Reaction Principle
The Miyaura borylation proceeds through a catalytic cycle initiated by a palladium(0) complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) complex.
-
Transmetalation: A base, typically potassium acetate (KOAc) or potassium phenoxide (KOPh), activates the diboron reagent.[3][4] The boryl group is then transferred to the palladium center, displacing the halide. The high oxophilicity of boron is a significant driving force for this step.[3]
-
Reductive Elimination: The pyridine boronic ester product is released, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of base is crucial; it must be strong enough to facilitate transmetalation but not so strong as to promote undesired side reactions, such as a competing Suzuki coupling with the product.[3][4]
Experimental Protocols
This section details a general procedure for the Miyaura borylation of a generic halopyridine. This is followed by a specific example for the synthesis of 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
General Protocol: Miyaura Borylation of Halopyridines
Materials:
-
Halopyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) (1-3 mol%)
-
Ligand (if required, e.g., dppf or XPhos) (1-4 mol%)
-
Base (e.g., Potassium Acetate, KOAc) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, DMSO, or Toluene)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
-
System for inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine, bis(pinacolato)diboron, palladium catalyst, ligand (if not using a pre-formed catalyst complex), and potassium acetate.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or recrystallization to yield the pure pyridine boronic acid pinacol ester.
Specific Protocol: Synthesis of 2-(6-Chloropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is adapted from established methods for the borylation of halopyridines.
Materials:
-
2-Chloro-5-iodopyridine (1.0 mmol, 239.4 mg)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279.3 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 21.9 mg)
-
Potassium Acetate (KOAc) (3.0 mmol, 294.3 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Setup: In an oven-dried Schlenk flask, combine 2-chloro-5-iodopyridine, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent: Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir the mixture for 2-4 hours.
-
Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired product.
Data Presentation
The efficiency of the Miyaura borylation can be influenced by several factors. The table below summarizes typical reaction conditions and outcomes for the borylation of various halopyridines.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | KOAc (3) | Dioxane | 80 | 8 | 85 | [3] |
| 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 75-85 | [5] |
| Aryl Chloride | (allyl)PdCl-XPhos (0.5) | XPhos (0.5) | K(2-ethylhexanoate) (1.5) | THF | 35 | < 2 | >95 | [6][7][8] |
| 5-Chloro-2-fluoropyridine | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Dioxane/H₂O | 65 | 1 | 78-82 (in one-pot sequence) | [9] |
| 2,5-Dichloropyridine | PdCl₂(dppf) (3) | - | KOAc (3) | Dioxane | 100 | 16 | ~70 | [1] |
Note: Yields are highly substrate-dependent and may require optimization.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Miyaura borylation protocol.
Caption: General experimental workflow for Miyaura borylation.
Catalytic Cycle Signaling Pathway
This diagram illustrates the key steps in the palladium-catalyzed Miyaura borylation cycle.
Caption: The catalytic cycle of Miyaura borylation.
Optimization and Troubleshooting
-
The "2-Pyridyl Problem": The borylation of 2-halopyridines can be challenging due to the instability of the 2-pyridylboronic acid product, which is prone to protodeboronation.[10] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can help stabilize the catalyst and promote the desired reaction, leading to higher yields.[10]
-
Choice of Base: While potassium acetate (KOAc) is standard, its effectiveness can be limited by its solubility.[6] For challenging substrates, more soluble, lipophilic bases like potassium 2-ethylhexanoate have been shown to significantly improve reaction rates and yields, even at lower temperatures.[6][7]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. However, for improved atom economy and easier purification (avoiding pinacol byproducts), tetrahydroxydiboron [B₂(OH)₄], also known as bis-boronic acid, can be an effective alternative, sometimes requiring additives like ethylene glycol.[9]
-
Solvent: Polar aprotic solvents like dioxane, DMF, and DMSO are generally effective.[4] The choice of solvent can impact reagent solubility and reaction kinetics and should be optimized for specific substrate combinations. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation.
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Organic solvents are flammable.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Proper inert atmosphere techniques (Schlenk line or glovebox) are essential for reproducibility and high yields.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Selective Functionalization of Dichloropyridines using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-selective functionalization of dichloropyridines via Suzuki-Miyaura cross-coupling reactions with boronic acids. This transformation is a cornerstone in medicinal chemistry and materials science for the synthesis of complex substituted pyridine scaffolds. The strategic control of regioselectivity is crucial for accessing specific isomers and maximizing the efficiency of synthetic routes.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In the context of dichloropyridines, the reaction's site-selectivity—the preferential reaction at one chlorine-substituted carbon over the other—is a key challenge and a powerful tool. The selectivity is governed by a combination of electronic and steric factors of the dichloropyridine substrate, the boronic acid, the palladium catalyst, the ligand, the base, and the solvent system.[2][3]
Generally, for dihalopyridines, the reactivity of the halogen follows the order I > Br > Cl. For dichloropyridines, the position of the chlorine atoms on the pyridine ring significantly influences their reactivity. Halogens at the C2 and C4 positions are typically more reactive than those at C3 and C5 due to the electron-withdrawing nature of the pyridine nitrogen.[3][4] However, recent advancements in catalyst systems, particularly the use of specific phosphine or N-heterocyclic carbene (NHC) ligands, have enabled the selective functionalization of less reactive positions, providing access to a wider range of substituted pyridine derivatives.[5][6]
Data Presentation: Site-Selective Suzuki Coupling of Dichloropyridines
The following tables summarize the performance of various catalytic systems for the site-selective Suzuki-Miyaura coupling of different dichloropyridine isomers with arylboronic acids.
Table 1: C4-Selective Coupling of 2,4-Dichloropyridines
| Catalyst System | Dichloropyridine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (C4:C2) | Reference |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 | 10.4:1 | [7] |
| Pd(OAc)₂ / IPr | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | RT | 18 | 95 | ~10:1 | [5] |
| Ligand-free (Jeffery conditions) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ / NBu₄Br | DMF | 100 | 24 | - | >99:1 | [5] |
Table 2: C2-Selective Coupling of 2,4-Dichloropyrimidines (as a related heterocycle)
Note: While the primary focus is on dichloropyridines, the selective functionalization of the closely related dichloropyrimidines provides valuable insights into catalyst system design.
| Catalyst System | Dichloropyrimidine Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (C2:C4) | Reference |
| Pd(IPr) precatalyst | 2,4-Dichloropyrimidine | Thiophenols | K₃PO₄ | Dioxane | 80 | 18 | High | High | [8] |
Table 3: C5-Selective Coupling of 2,5-Dichloropyridine
| Catalyst System | Additive | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Selectivity (C5:C2) | Reference |
| Pd(OAc)₂ | NBu₄Br | K₂CO₃ | DMF | 100 | 24 | Phenylboronic acid | - | High | [2] |
Table 4: C3 vs. C5-Selective Coupling of 3,5-Dichloropyridazines (as a related heterocycle)
Note: The ligand-dependent selectivity observed in dichloropyridazines highlights a powerful strategy for controlling regioselectivity in dihalo-N-heterocycles.
| Catalyst System (Ligand) | Dichloropyridazine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Reference |
| Pd₂(dba)₃ / dppf | 3,5-Dichloropyridazine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | C3-arylated | [6][9] |
| Pd₂(dba)₃ / QPhos | 3,5-Dichloropyridazine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | C5-arylated | [6][9] |
Experimental Protocols
The following are generalized protocols for achieving site-selective Suzuki-Miyaura coupling on dichloropyridines. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for C4-Selective Arylation of 2,4-Dichloropyridine using a Pd/NHC Catalyst[5][7]
Materials:
-
2,4-Dichloropyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PEPPSI)(IPr) or a combination of a Pd(II) source like Pd(OAc)₂ and an NHC ligand like IPr)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the 2,4-dichloropyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) for the specified time (typically 18-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ligand-Free C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Jeffery Conditions)[5]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 2,4-dichloropyridine (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂ (2 mol%), NBu₄Br (3.0 eq.), and K₂CO₃ (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Protocol 3: General Procedure for C2-Selective Suzuki Coupling of 2,5-Dichloropyridine[2]
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane and degassed water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2,5-dichloropyridine (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Large-Scale Synthesis of 2,5-Dichloropyridine-3-boronic Acid: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: 2,5-Dichloropyridine-3-boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a pyridine core with two chlorine atoms and a boronic acid moiety, allows for selective and sequential functionalization, making it a key intermediate in the synthesis of complex pharmaceutical compounds. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, addressing key considerations for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 536693-97-7 |
| Molecular Formula | C₅H₄BCl₂NO₂ |
| Molecular Weight | 191.81 g/mol |
| Appearance | White to off-white solid/powder[1] |
| Melting Point | 152-155 °C |
| Solubility | Soluble in many organic solvents.[1] |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Large-Scale Synthetic Strategies
The two primary synthetic routes for the preparation of this compound on a large scale starting from 2,5-dichloropyridine are regioselective halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation.[2]
Regioselective Halogen-Metal Exchange and Borylation
This is a well-established method that utilizes a lithium-halogen exchange reaction to generate a reactive organolithium intermediate, which is then trapped with a borate ester. The regioselectivity of the lithiation is a critical aspect of this synthesis.
Experimental Workflow: Halogen-Metal Exchange
Caption: Workflow for Halogen-Metal Exchange Synthesis.
Protocol: Large-Scale Synthesis via Halogen-Metal Exchange
Materials:
-
2,5-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (in hexanes)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable multi-necked reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge 2,5-Dichloropyridine (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Borylation Reagent Addition: Add triisopropyl borate (1.2 eq) to the cooled solution.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the reaction mixture, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of 2 M HCl.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., acetonitrile/water).
Palladium-Catalyzed Miyaura Borylation
This method involves the direct conversion of the C-Cl bond to a C-B bond using a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).[2] This approach can offer milder reaction conditions but often requires careful optimization of the catalyst, ligand, and base.
Experimental Workflow: Miyaura Borylation
References
Application Notes and Protocols: Screening Phosphine Ligands for Suzuki-M-iyaura Coupling with 2,5-Dichloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, particularly for the construction of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and functional materials. The reaction of 2,5-Dichloropyridine-3-boronic acid is of particular interest as it provides a pathway to highly functionalized pyridine derivatives. The choice of phosphine ligand is critical in this transformation, influencing not only the reaction yield but also the regioselectivity of the coupling at the C2 and C5 positions of the pyridine ring. This document provides detailed application notes and protocols for the screening of phosphine ligands in the Suzuki-Miyaura coupling of this compound, enabling the rational selection of ligands for optimal reaction performance.
The steric and electronic properties of phosphine ligands play a crucial role in the catalytic cycle. Bulky and electron-rich ligands are known to facilitate the oxidative addition of the palladium catalyst to the aryl chloride and promote the reductive elimination step, which is often rate-limiting.[1] For dichlorinated pyridines, the electronic nature of the pyridine ring and the position of the boronic acid group introduce additional complexity, making ligand selection a key parameter for successful and selective coupling.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling of Dichloropyridines
The following tables summarize the performance of various phosphine ligands in the Suzuki-Miyaura coupling of dichloropyridines. While specific data for this compound is limited, the data presented for 2,5-dichloropyridine with other arylboronic acids provides valuable insights into ligand efficacy and expected trends.
Table 1: Performance of Phosphine Ligands in the C2-Selective Arylation of 2,5-Dichloropyridine
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Phenylboronic acid | ~85 | >95:5[2] |
| XPhos | Pd₂(dba)₃ | K₂CO₃ | Toluene | 110 | 16 | 4-Methoxyphenylboronic acid | ~88 | >95:5[2] |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O (3:1) | 90 | 24 | 3-Tolylboronic acid | ~75 | >90:10[2] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | - | Arylboronic acid | Good | High C2 |
| PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | - | Arylboronic acid | Good | High C2 |
Table 2: Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
This data on a related dichlorinated heterocycle provides further context on ligand effectiveness.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | Moderate[3] |
| PCy₃ | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | Moderate[3] |
| PPh₃ on DVB | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | Low[3] |
| dppf | [Pd(dppf)Cl₂] | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 70[3] |
| TTBP·HBF₄ | Pd₂(dba)₃·CHCl₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 23[3] |
Experimental Protocols
High-Throughput Screening of Phosphine Ligands
This protocol describes a general method for the high-throughput screening of a library of phosphine ligands for the Suzuki-Miyaura coupling of this compound with a suitable coupling partner (e.g., an aryl bromide).
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Library of phosphine ligands
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
96-well plate with sealing mat
-
Inert atmosphere glovebox
-
Automated liquid handler (optional)
-
Plate reader or LC-MS for analysis
Procedure:
-
Stock Solution Preparation (in a glovebox):
-
Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of the aryl halide in the same solvent.
-
Prepare a slurry of the base in the same solvent.
-
Prepare individual stock solutions of each phosphine ligand to be screened.
-
-
Reaction Plate Setup (in a glovebox):
-
To each well of a 96-well plate, add the desired volume of the palladium precursor stock solution.
-
Add the stock solution of the specific phosphine ligand to each corresponding well. A typical ligand-to-palladium ratio is 2:1.
-
Add the stock solution of this compound to all wells.
-
Add the stock solution of the aryl halide to all wells.
-
Initiate the reactions by adding the base slurry to each well.
-
-
Reaction Execution:
-
Seal the 96-well plate with a sealing mat.
-
Remove the plate from the glovebox and place it on a pre-heated shaker block at the desired temperature (e.g., 80-110 °C).
-
Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Add a quenching solution (e.g., water or saturated aqueous NH₄Cl) to each well.
-
Add an internal standard and a suitable extraction solvent (e.g., ethyl acetate) to each well.
-
Seal the plate and shake vigorously to extract the products.
-
Centrifuge the plate to separate the layers.
-
Analyze the organic layer of each well by LC-MS or GC-MS to determine the product yield and regioselectivity.
-
Optimized Protocol for C2-Selective Arylation
This protocol is optimized for the preferential arylation at the C2 position of 2,5-Dichloropyridine.[2]
Materials:
-
2,5-Dichloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
-
Reagent Addition:
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.
-
Mandatory Visualizations
Caption: High-throughput screening workflow for phosphine ligands.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Influence of phosphine ligand properties on the reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reactions with 2,5-Dichloropyridine-3-boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide actionable guidance for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2,5-Dichloropyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when using this compound?
Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key challenges: the lower reactivity of C-Cl bonds compared to C-Br or C-I bonds, potential catalyst inhibition by the pyridine nitrogen, and the stability of the boronic acid itself.[1][2] A systematic approach to troubleshooting, focusing on the catalyst system, base, and reaction conditions, is crucial for success.[1]
Q2: My boronic acid may be old. Could this be the cause of the low yield?
Yes, poor reagent quality is a common cause of low-yield reactions.[3] Boronic acids can degrade over time through processes like protodeboronation, especially when exposed to moisture.[3][4] It is recommended to use a fresh bottle of this compound. If degradation is suspected, using a slight excess (e.g., 1.2-1.5 equivalents) may help compensate.[3] To mitigate this issue in the future, consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[5]
Q3: What are the primary side reactions, and how can they be minimized?
The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading back to 2,5-dichloropyridine. This side reaction can become competitive if the transmetalation step of the catalytic cycle is slow.[4] Optimizing the base and solvent system can help accelerate the desired reaction.[4]
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct.[5] It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can minimize homocoupling.[5]
Q4: How critical is the choice of base for this reaction?
The base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5][6] The choice and strength of the base can significantly impact the reaction yield.[5] Strong, non-nucleophilic bases are often required for challenging couplings involving chloropyridines.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. Follow the logical workflows to diagnose and solve the problem.
Problem 1: Low to No Product Formation (Significant Starting Material Remains)
If your reaction shows poor conversion, systematically evaluate the components of the catalytic system and the reaction environment. The workflow below provides a step-by-step diagnostic process.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Complex Mixture with Significant Byproduct Formation
The presence of multiple spots on a TLC or peaks in a GC-MS/LC-MS can indicate competing side reactions. Identifying the likely byproducts is the first step toward mitigating their formation.
Caption: Decision tree for addressing common byproduct formation in Suzuki reactions.
Data Presentation: Reaction Parameter Comparison
The selection of catalyst, ligand, base, and solvent is critical. The tables below summarize common choices and their typical applications for challenging Suzuki couplings.
Table 1: Recommended Catalyst/Ligand Systems for Chloro-Pyridine Couplings
| Catalyst Precursor | Ligand | Key Characteristics |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Bulky, electron-rich Buchwald ligand; highly effective for C-Cl bond activation.[5][7] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Similar to SPhos, often used for sterically hindered substrates.[5] |
| Pd(PEPPSI)-IPr | IPr (NHC) | N-Heterocyclic Carbene (NHC) ligand; offers high stability and activity.[8] |
| Pd(PPh₃)₄ | PPh₃ | "Traditional" catalyst; may be less effective for unreactive chlorides but is a common starting point.[9] |
Table 2: Comparison of Common Bases
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Strong | 2.0 - 3.0 | Often the most effective base for challenging couplings with chloropyridines.[5][7] |
| Cs₂CO₃ | Strong | 2.0 | High solubility in organic solvents can be advantageous.[10] |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A common and cost-effective choice; may require higher temperatures.[5][10] |
| KF | Moderate | 3.0 | Can be effective, especially when substrates are base-sensitive.[6][11] |
Table 3: Solvent Selection Guide
| Solvent System | Typical Ratio | Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | Very common system; water aids in dissolving the base and activating the boronic acid.[3][10] |
| Toluene / H₂O | 10:1 | 100 - 110 | Good alternative to dioxane; often used with phase-transfer catalysts.[10][11] |
| Anhydrous Toluene | N/A | 100 - 110 | Can be used with certain base/catalyst combinations.[7] |
| Anhydrous DMF | N/A | 100 - 120 | Sometimes used, but higher boiling point can lead to more side reactions.[12] |
Experimental Protocols
This section provides a generalized, robust starting protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. Note: This protocol should be optimized for your specific aryl halide partner.
General Protocol for Suzuki Coupling
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)[3]
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)[2]
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)[5]
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[2][12]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[2][5]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the reaction vessel via syringe to achieve a suitable concentration (e.g., 0.1 M).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[5][12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 12-24 hours).[12]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography on silica gel.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation of Pyridine-3-Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation encountered when working with pyridine-3-boronic acids in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with pyridine-3-boronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of cross-coupling reactions, this side reaction consumes the pyridine-3-boronic acid, leading to reduced yields of the desired product and the formation of pyridine as a byproduct, which can complicate purification. Pyridineboronic acids are particularly susceptible to this reaction due to the presence of the basic nitrogen atom in the pyridine ring.[1]
Q2: What are the primary factors that cause protodeboronation of pyridine-3-boronic acids?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH: The reaction pH is a critical factor. While 2-pyridylboronic acids are known to be highly unstable at neutral pH due to the formation of a reactive zwitterionic intermediate, 3- and 4-pyridylboronic acids are generally more stable. However, both acidic and basic conditions can still promote protodeboronation.[2]
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[3][4]
-
Base: The choice and concentration of the base are crucial. While essential for the Suzuki-Miyaura catalytic cycle, strong bases can increase the rate of protodeboronation.[1][3]
-
Solvent: The presence of water in the reaction mixture can act as a proton source for protodeboronation.[1]
-
Catalyst System: The nature of the palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.[5]
Q3: How does the stability of pyridine-3-boronic acid compare to other pyridineboronic acid isomers?
A3: Pyridine-3-boronic acid is significantly more stable than its 2-pyridyl isomer. Studies have shown that 3- and 4-pyridylboronic acids undergo very slow protodeboronation, with a half-life of over a week under basic conditions at 70°C. In contrast, 2-pyridylboronic acid can decompose rapidly under neutral pH conditions.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, using more stable derivatives of pyridine-3-boronic acid is a highly effective strategy to minimize protodeboronation. The most common and effective alternatives are boronic esters, such as:
-
Pinacol Esters: These are widely used and offer increased stability compared to the free boronic acid.[3][6]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that act as "slow-release" sources of the boronic acid during the reaction, keeping the concentration of the unstable free acid low.[1][2][3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and minimizing protodeboronation of pyridine-3-boronic acids in your experiments.
Problem: Low yield of the desired coupled product with significant formation of pyridine byproduct.
This is a classic symptom of protodeboronation. The following workflow can help you diagnose and solve the issue.
Caption: A troubleshooting workflow for addressing protodeboronation.
Data Presentation: Impact of Reaction Parameters on Protodeboronation
The following table summarizes the qualitative impact of various reaction parameters on the rate of protodeboronation of pyridine-3-boronic acids.
| Parameter | Change | Impact on Protodeboronation | Recommendation |
| Boron Reagent | Free Boronic Acid → Pinacol Ester | Significant Decrease | Highly recommended for improved stability.[3][6] |
| Free Boronic Acid → MIDA Ester | Very Significant Decrease | Excellent for challenging couplings due to slow release.[1][2][3] | |
| Temperature | Decrease (e.g., 80°C → 60°C) | Decrease | Run the reaction at the lowest effective temperature.[3][4] |
| Base | Strong Base (e.g., NaOH) → Mild Base (e.g., K₃PO₄) | Decrease | Use milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] |
| Solvent | Aqueous → Anhydrous | Decrease | Use anhydrous solvents to minimize the proton source.[3] |
| Catalyst | Low Activity → High Activity | Decrease | A more active catalyst can outcompete protodeboronation.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments aimed at preventing protodeboronation.
Protocol 1: Suzuki-Miyaura Coupling Using Pyridine-3-boronic Acid Pinacol Ester
This protocol is a general starting point for Suzuki-Miyaura reactions where protodeboronation is a concern.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), pyridine-3-boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add a degassed, anhydrous solvent (e.g., dioxane, toluene) via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Preparation of Pyridine-3-boronic Acid MIDA Ester
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve pyridine-3-boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Isolation: After the complete removal of water, cool the reaction mixture and isolate the precipitated pyridine-3-boronic acid MIDA ester by filtration. Wash the solid with a non-polar solvent (e.g., hexanes) and dry under vacuum. The resulting MIDA ester can be used in Suzuki-Miyaura reactions following Protocol 1.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways for a pyridine-3-boronic acid in a Suzuki-Miyaura coupling reaction.
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions of 2,5-Dichloropyridine-3-boronic acid
Welcome to the technical support center for optimizing cross-coupling reactions with 2,5-Dichloropyridine-3-boronic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for leveraging this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the planning and execution of coupling reactions with this compound.
Question 1: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield?
Answer: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The electron-deficient nature of the pyridine ring and the presence of two chlorine atoms can influence reactivity. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] Another common issue is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of aqueous bases.[1]
To address low yields, consider the following troubleshooting steps:
-
Catalyst and Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as SPhos or XPhos, which can stabilize the palladium catalyst and promote the oxidative addition step.[1]
-
Base Selection: The choice of base is critical. Weaker inorganic bases like K₂CO₃ or stronger bases like K₃PO₄ and Cs₂CO₃ should be screened to find the optimal conditions for your specific substrate.[1][2] The base facilitates the crucial transmetalation step by activating the boronic acid.[2]
-
Reaction Conditions: Ensure strictly inert conditions to prevent catalyst deactivation by oxygen.[3] Degassing the solvent and reaction mixture is crucial. Increasing the reaction temperature may also improve conversion, but be mindful of potential side reactions.[1]
-
Boronic Acid Stability: To mitigate protodeboronation, consider using the corresponding pinacol ester of the boronic acid, which is generally more stable.[1]
Question 2: How do I choose the optimal base for my Suzuki-Miyaura coupling?
Answer: The ideal base for your Suzuki-Miyaura coupling depends on the specific substrates, solvent, and catalyst system. The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[2][4]
A screening of different bases is often the most effective approach. Inorganic bases are most commonly used.[2] Here's a general guide:
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cs₂CO₃ is more soluble and basic, which can be advantageous in some cases.
-
Phosphates (e.g., K₃PO₄): This is a stronger base that is often effective in challenging couplings, particularly with less reactive chloro-substrates.[1]
-
Hydroxides (e.g., NaOH, KOH): While strong, these bases can sometimes promote side reactions.[2]
-
Fluorides (e.g., KF): Fluoride ions can also activate the boronic acid and are a good option to screen.[2]
Organic bases like triethylamine (TEA) are generally less effective in Suzuki-Miyaura reactions compared to inorganic bases.[5]
Question 3: I am observing significant homocoupling of my boronic acid. How can I prevent this?
Answer: Homocoupling, the self-coupling of the boronic acid to form a bipyridine byproduct, is a common side reaction. This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[1] To minimize homocoupling, ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[3] Using a Pd(0) source directly or an efficient precatalyst system can also reduce the likelihood of this side reaction.[1]
Question 4: Can I use this compound in Buchwald-Hartwig amination or Sonogashira coupling reactions?
Answer: Yes, in principle, the chloro-substituents on the pyridine ring can act as electrophilic sites for C-N and C-C bond formation in Buchwald-Hartwig and Sonogashira reactions, respectively. However, the reactivity of chloro-pyridines is generally lower than their bromo or iodo counterparts, often requiring more forcing conditions or highly active catalyst systems.
For Buchwald-Hartwig amination , you will likely need a strong base, such as sodium tert-butoxide (NaOtBu), and a specialized ligand to achieve good conversion.[6][7]
For Sonogashira coupling , a copper co-catalyst is typically required in addition to the palladium catalyst and a base, often an amine like triethylamine or diisopropylamine.
Data Presentation
The selection of a suitable base is paramount for the success of cross-coupling reactions. The following tables provide a comparative overview of the performance of various bases in Suzuki-Miyaura reactions with related substrates to guide your optimization process.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) | Notes |
| 1 | Na₂CO₃ | 98 | Often a highly effective and economical choice. |
| 2 | K₂CO₃ | - | Widely used, effectiveness can vary with substrate. |
| 3 | K₃PO₄ | - | A stronger base, often beneficial for less reactive chlorides.[1] |
| 4 | NaOH | Low | Strong base, but can lead to undesirable side reactions.[5] |
| 5 | KOH | 70-90 | A strong base that can be effective, but may also cause side reactions.[2] |
| 6 | Cs₂CO₃ | - | Good solubility and high basicity can be advantageous. |
| 7 | NaOAc | Low | Generally less effective than carbonates or phosphates. |
| 8 | TEA | Low | Organic bases are typically less effective in Suzuki couplings.[5] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used. This table is for comparative purposes and is compiled from various sources. A screening of bases for your specific reaction is highly recommended.
Table 2: pKa Values of Common Bases (in Water)
| Base | Formula | pKa of Conjugate Acid |
| Sodium Hydroxide | NaOH | ~14 |
| Potassium Hydroxide | KOH | ~14 |
| Sodium tert-butoxide | NaOtBu | ~17 |
| Potassium Phosphate | K₃PO₄ | 12.32 (for HPO₄²⁻) |
| Cesium Carbonate | Cs₂CO₃ | 10.32 (for HCO₃⁻) |
| Potassium Carbonate | K₂CO₃ | 10.32 (for HCO₃⁻) |
| Sodium Carbonate | Na₂CO₃ | 10.32 (for HCO₃⁻) |
| Triethylamine | Et₃N | 10.75 |
Note: The pKa values refer to the conjugate acid of the base in water and are provided as a general guide to basicity.[8][9][10][11]
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. It is crucial to optimize these conditions for your specific substrates and desired outcome.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl/heteroaryl halide, the base, the palladium catalyst, and the ligand.
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of an amine with one of the chloro-positions on the this compound scaffold (assuming the boronic acid moiety is protected or the reaction is selective).
Materials:
-
This compound derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst and the base to a dry reaction vessel.
-
In a separate flask, dissolve the this compound derivative and the amine in the anhydrous solvent.
-
Transfer the substrate solution to the reaction vessel containing the catalyst and base.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts for optimizing your coupling reactions.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: Decision tree for selecting a base in Suzuki-Miyaura coupling.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. library.gwu.edu [library.gwu.edu]
Minimizing homocoupling side reactions of 2,5-Dichloropyridine-3-boronic acid
Technical Support Center: Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with 2,5-Dichloropyridine-3-boronic acid and aims to address the common side reaction of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1][2] In the case of this compound, this results in the formation of a dichlorinated bipyridine dimer. This side reaction is highly undesirable as it consumes the boronic acid, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1][2]
Q2: Why is this compound particularly susceptible to homocoupling?
A2: this compound has two key characteristics that increase its propensity for homocoupling. Firstly, it is an electron-deficient heteroaryl boronic acid.[3][4] Electron-deficient boronic acids are known to be more prone to homocoupling side reactions.[3][4] Secondly, the pyridine nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity and, in some cases, promoting side reactions.[5][6]
Q3: What are the primary causes of boronic acid homocoupling?
A3: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) can then facilitate the homocoupling of the boronic acid.[1][7][8][9] Rigorous exclusion of oxygen is therefore critical.[8][10]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it must first be reduced to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[2][11][12]
Troubleshooting Guide: Minimizing Homocoupling
Issue: Analysis of the crude reaction mixture (TLC, LC-MS) shows a significant amount of the symmetrical bipyridine byproduct.
Below is a summary of potential causes and recommended solutions to minimize the homocoupling of this compound.
| Potential Cause | Recommended Solution & Rationale |
| 1. Presence of Dissolved Oxygen | 1a. Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture. The most effective methods are inert gas sparging (bubbling N₂ or Ar through the solvent for 20-30 minutes) or performing 3-5 freeze-pump-thaw cycles.[1] Rationale: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[7][8][9] Complete removal of oxygen is one of the most effective ways to suppress this side reaction.[8][10] |
| 2. Inefficient Pd(II) Precatalyst Reduction | 2a. Use a Pd(0) Source: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[11] Rationale: Pd(0) catalysts can directly enter the catalytic cycle without an initial reduction step that can generate homocoupled byproducts.[11] 2b. Use Modern Precatalysts: Employ advanced, air-stable palladacycle precatalysts (e.g., Buchwald's G3/G4 precatalysts) designed for clean and efficient generation of the active Pd(0) species.[11][13] |
| 3. Suboptimal Ligand Choice | 3a. Employ Bulky, Electron-Rich Ligands: Use bulky phosphine ligands such as SPhos, XPhos, or other Buchwald-type dialkylbiaryl phosphines.[5][11] Rationale: These ligands promote the desired reductive elimination step and their steric bulk can hinder the formation of intermediates that lead to homocoupling.[11] For challenging substrates like dichloropyridines, they also accelerate the difficult oxidative addition step.[5][14] |
| 4. Inappropriate Base | 4a. Use Weaker Inorganic Bases: Screen weaker bases like K₃PO₄ or K₂CO₃.[5][11] Rationale: The base is required to activate the boronic acid for transmetalation, but overly strong bases can sometimes exacerbate side reactions. The optimal base is highly substrate-dependent.[5][15] |
| 5. High Boronic Acid Concentration | 5a. Slow Addition of Boronic Acid: Add the this compound solution slowly over a period of time using a syringe pump. Rationale: This technique keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[11] 5b. Use a Slight Excess of Aryl Halide: Employing a slight excess (1.1-1.2 equivalents) of the coupling partner can ensure the catalyst preferentially reacts with it via oxidative addition.[11] |
| 6. Inherent Instability of Boronic Acid | 6a. Convert to a More Stable Boronate Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[5][7] Rationale: Boronic esters often exhibit greater stability and are less prone to side reactions like protodeboronation and homocoupling under certain conditions.[5][7] |
Quantitative Data Summary
The selection of reaction parameters has a significant impact on the ratio of the desired cross-coupled product to the undesired homocoupled byproduct. The following table summarizes expected outcomes based on literature principles.
| Parameter | Condition A | Yield (Product A) | Yield (Homocoupling) | Condition B | Yield (Product B) | Yield (Homocoupling) | Reference |
| Atmosphere | Reaction run under inert (N₂/Ar) atmosphere | High | Low (<2%) | Reaction run in the presence of Air/O₂ | Low to Moderate | High (>10-20%) | [8][16] |
| Catalyst Source | Pd(PPh₃)₄ (Pd(0) source) | High | Low | Pd(OAc)₂ (Pd(II) source) | Moderate to High | Moderate to High | [2][11] |
| Ligand | Bulky Ligand (e.g., SPhos) | High | Low | Simple Ligand (e.g., PPh₃) | Moderate | Moderate | [5][11] |
| Boronic Acid | Pinacol Boronate Ester | High | Low | Boronic Acid | Moderate to High | Moderate | [5][7] |
Note: Yields are illustrative and will vary based on specific substrates and other reaction conditions.
Visual Guides and Workflows
Reaction Pathways
Caption: Competing pathways of Suzuki coupling and oxygen-mediated homocoupling.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting homocoupling side reactions.
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol employs best practices for minimizing homocoupling with a challenging substrate like this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl halide partner (1.1 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos ligand (2.5-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 ratio)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (N₂ or Ar)
Procedure:
-
Vessel Preparation: Add the aryl halide, this compound, finely powdered K₃PO₄, and magnetic stir bar to a dry Schlenk flask.
-
Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[5]
-
Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.
-
Solvent Addition & Degassing: Add the previously degassed 1,4-dioxane and water solvent mixture via syringe.[5] Sparge the resulting reaction mixture with a subsurface stream of inert gas for a further 15-20 minutes to ensure rigorous oxygen removal.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired cross-coupled product.[17]
Protocol 2: Preparation of this compound pinacol ester
Converting the boronic acid to a more stable pinacol ester can improve reaction outcomes.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask, magnetic stir bar, condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound, pinacol, and toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Reaction Completion: Monitor the reaction by TLC or LC-MS to confirm the formation of the ester.
-
Isolation: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction (following Protocol 1) without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,5-Dichloropyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,5-Dichloropyridine-3-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily residue remains after cooling. | The chosen solvent is too effective, or the cooling process is too rapid. | Try a less polar solvent system or a solvent/anti-solvent combination (e.g., Ethyl Acetate/Hexane). Ensure slow cooling to facilitate crystal formation. |
| Product is contaminated with a less polar impurity (e.g., 2,5-Dichloropyridine). | The crude material was not sufficiently washed, or the solvent system is not optimal. | Consider pre-treating the crude material with a non-polar solvent wash (trituration) like hexane before recrystallization. Optimize the solvent ratio in mixed solvent systems (e.g., increase the proportion of the poorer solvent like water in an acetonitrile/water mixture).[1] |
| Product purity does not improve significantly. | Co-crystallization of impurities is occurring. | Attempt a different purification method, such as acid-base extraction, to remove impurities with different chemical properties. |
Problem 2: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The product is too soluble in the chosen cold solvent. The volume of the hot solvent was excessive. | Ensure the minimum amount of hot solvent is used for dissolution.[1] Test the solubility in various solvents to find one with a large temperature-dependent solubility gradient. Cool the crystallization mixture for an extended period at a lower temperature (e.g., in an ice bath or refrigerator). |
| Low recovery after acid-base extraction. | Incomplete precipitation of the boronic acid after acidification. The pH for precipitation was not optimal. | After acidification, thoroughly extract the aqueous layer with a suitable organic solvent like ethyl acetate.[2] Adjust the pH carefully; for some pyridyl boronic acids, precipitation is optimal around pH 7.5.[3] |
| Product decomposition during purification. | Boronic acids can be sensitive to heat and silica gel.[4] | For chromatography, consider using deactivated silica gel or an alternative stationary phase like C18 reverse-phase.[4][5] Minimize exposure to high temperatures during recrystallization by using the lowest effective temperature for dissolution. |
Problem 3: Product Appears as a Gummy Solid or Oil
| Symptom | Possible Cause | Suggested Solution | | The isolated product is not a crystalline solid. | Presence of significant amounts of boroxine (the cyclic anhydride).[1] High levels of solvent trapped in the product. | The boroxine can often be converted back to the boronic acid during an aqueous workup or by recrystallization from a solvent system containing water.[1] Ensure the product is thoroughly dried under vacuum to remove residual solvents. Trituration with a non-polar solvent like hexane can sometimes induce solidification. |
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the synthetic route. Based on analogous compounds, likely impurities include:
-
Precursor-related impurities: Unreacted starting materials such as other polychlorinated pyridines.
-
Protodeborylation product: 2,5-Dichloropyridine, formed by the cleavage of the carbon-boron bond.[1]
-
Boroxine: A cyclic trimeric anhydride formed by the dehydration of the boronic acid. This is a common state for solid boronic acids and can be in equilibrium with the monomeric form.[1]
Q2: My purified boronic acid gives a low yield in a subsequent Suzuki-Miyaura coupling. What could be the cause?
A2: Low yields in Suzuki-Miyaura couplings can be due to several factors related to the boronic acid's purity:
-
Impurity Interference: Residual precursor impurities can compete in the coupling reaction, leading to unwanted byproducts.[1]
-
Catalyst Poisoning: Certain impurities can inhibit or deactivate the palladium catalyst.[1]
-
Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.
-
Boroxine Content: While boroxine is often active in Suzuki couplings, its presence can affect the stoichiometry and may require slightly longer reaction times to fully convert to the active species.[1]
Q3: Is silica gel column chromatography a good method for purifying this compound?
A3: It can be challenging. Boronic acids are known to sometimes stick to silica gel or decompose, leading to low recovery and streaking of the product on the column.[4] If this method is attempted, using deactivated silica (e.g., by adding a small amount of a polar solvent or a non-nucleophilic base like triethylamine to the eluent) may improve results. Reverse-phase chromatography (C18) is often a more suitable alternative for polar boronic acids.[4][5]
Q4: How should I store the purified this compound?
A4: To minimize degradation and dehydration to the boroxine, the purified compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is recommended for long-term storage.
Data Presentation
Table 1: Representative Impact of Common Impurities on Suzuki-Miyaura Coupling Yield
The following data, adapted for this compound, illustrates the potential impact of common impurities on the yield of a typical cross-coupling reaction. Actual results may vary depending on specific reaction conditions.
| Impurity | Impurity Level (%) | Representative Yield (%) | Observations |
| None (Control) | < 0.1 | 95 | Clean reaction profile. |
| 2,5-Dichloropyridine | 5 | 88 | Minor decrease in yield due to consumption of the coupling partner by the impurity. |
| Boroxine | 20 | 92 | Reaction proceeds cleanly, may require slightly longer reaction time for complete conversion.[1] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing less polar impurities, such as residual 2,5-Dichloropyridine, and can help convert the boroxine form back to the boronic acid.
-
Dissolution: In a suitable flask, place the crude this compound. Add a minimal amount of a hot solvent mixture, such as acetonitrile/water or ethanol/water (a starting ratio of 9:1 is recommended), with stirring, until the solid is fully dissolved at reflux.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for separating the acidic boronic acid from neutral or basic impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base (e.g., NaOH).[6] The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Back-Wash (Optional): Wash the combined basic aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a 2 M HCl solution with stirring until the pH is acidic (pH ~2-3), or until precipitation of the product is maximized (for some pyridyl boronic acids, this may be closer to neutral pH).[3]
-
Isolation:
-
If a solid precipitates: Collect the pure boronic acid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no solid precipitates (or an oil forms): Extract the acidified aqueous solution multiple times with fresh ethyl acetate.[2] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the purified product.
-
References
Managing and converting boroxine impurities in boronic acid reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing boroxine impurities in reactions involving boronic acids, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and why is it a problem?
A1: A boroxine is a cyclic anhydride formed from the dehydration and trimerization of three boronic acid molecules.[1][2] This process is reversible and driven by the removal of water.[2][3] While some reactions can proceed using boroxines, the presence of these impurities can be problematic because they alter the stoichiometry of the active boronic acid in the reaction, potentially leading to lower yields and reproducibility issues.[4][5][6] The conversion to boroxine complicates accurate quantification and handling of the boronic acid.[6]
Q2: How can I detect and quantify boroxine in my boronic acid sample?
A2: The most common method for detecting and quantifying boroxines is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹¹B NMR can be used to distinguish between the boronic acid and its corresponding boroxine.[7][8] In ¹¹B NMR, the signal for the boroxine is typically broader than that of the boronic acid due to a shorter spin-spin relaxation time.[7] Infrared (IR) spectroscopy can also be a useful tool, as specific vibrational bands can help distinguish between boronic acids and boroxine anhydrides.[9][10]
Q3: Can I use a boronic acid that contains boroxine directly in my Suzuki coupling reaction?
A3: It is possible, as the boroxine is in equilibrium with the boronic acid. In the presence of water and base, which are common conditions for Suzuki couplings, the boroxine can hydrolyze back to the active boronic acid.[1] However, relying on this in-situ conversion can lead to inconsistent results. For reactions sensitive to precise stoichiometry, it is best to convert the boroxine back to the boronic acid before use or to use a more stable derivative.[5][11]
Q4: How can I convert boroxines back into boronic acids?
A4: Since boroxine formation is a dehydration process, adding water will shift the equilibrium back towards the boronic acid.[2] A common laboratory practice is to perform an aqueous workup or to use a solvent system containing water.[12][13] For more rigorous conversion, azeotropic distillation with a water-immiscible solvent like toluene can be used to remove water and drive the formation of boroxine, while the reverse can be achieved by ensuring water is present in the system.[12]
Q5: What are the best practices for storing boronic acids to prevent boroxine formation?
A5: To minimize boroxine formation, boronic acids should be stored in a dry environment.[14] Using airtight containers and storing them in a desiccator or glovebox with a desiccant is highly recommended. It is also advisable to store them at room temperature (15–25°C), away from heat sources and direct sunlight to prevent accelerated moisture absorption or degradation.[14] For particularly sensitive boronic acids, using a more stable derivative like a pinacol ester or a potassium trifluoroborate salt for long-term storage is a common strategy.[6][11]
Troubleshooting Guide: Poor Performance in Boronic Acid Reactions
If you are experiencing low yields or inconsistent results in reactions like Suzuki couplings, boroxine impurities may be the cause. Follow this workflow to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Boroxine Issues
Caption: A workflow for diagnosing and resolving issues caused by boroxine impurities.
Quantitative Data Summary
The equilibrium between boronic acid and boroxine is influenced by factors such as the electronic properties of the substituents on the aryl ring.
Table 1: Influence of Substituents on Boroxine Formation
| Substituent at para-position | Effect on Boroxine Formation | Rationale |
|---|---|---|
| Electron-donating groups | Favors boroxine formation | Decreases the Lewis acidity of the boron atom, making it less susceptible to hydrolysis.[2] |
| Electron-withdrawing groups | Favors boronic acid (hydrolysis) | Increases the electrophilicity of the boron atom, accelerating the reverse (hydrolysis) reaction.[1][15] |
Key Experimental Protocols
Protocol 1: Conversion of Boroxine to Boronic Acid via Azeotropic Distillation
This protocol is designed to rigorously remove water and drive the equilibrium towards the boroxine form, which can then be intentionally hydrolyzed back to the pure boronic acid under controlled conditions.
Objective: To dehydrate a boronic acid sample to its boroxine form, followed by controlled rehydration.
Materials:
-
Boronic acid sample (containing potential boroxine impurities)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Deionized water
Procedure:
-
Place the boronic acid sample in a round-bottom flask.
-
Add toluene to dissolve the solid. The volume should be sufficient for reflux (e.g., 10-20 mL per gram of boronic acid).
-
Set up the Dean-Stark apparatus with the flask and condenser.
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.[12]
-
Continue reflux until no more water is collected. This step ensures the complete conversion to the boroxine.
-
Allow the mixture to cool to room temperature.
-
To convert the boroxine back to the boronic acid, add a stoichiometric amount of deionized water (3 equivalents of water per equivalent of boroxine) and stir vigorously at room temperature. The reaction is typically rapid.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is the purified boronic acid. Dry under vacuum.[12]
-
Confirm the purity and absence of boroxine using NMR spectroscopy.[7]
Diagram: Boronic Acid-Boroxine Equilibrium
Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. laballey.com [laballey.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Enhancing Catalyst Performance in Chloropyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving catalyst stability and turnover in reactions with chloropyridines. The content is structured to address specific experimental issues with practical solutions, supported by comparative data and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by reaction type to address common challenges and provide actionable solutions.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with a 2-chloropyridine substrate is showing low to no yield. What are the primary causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of 2-chloropyridines are common due to the substrate's electron-deficient nature and the potential for catalyst inhibition by the pyridine nitrogen. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The oxidative addition of the C-Cl bond is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in the form of pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts). These ligands promote the oxidative addition and stabilize the catalytic species.[1]
-
-
Base Selection: The choice of base is critical for efficient transmetalation without promoting side reactions.
-
Solvent System: The solvent must facilitate the dissolution of both organic and inorganic components.
-
Temperature: Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.
Q2: I'm observing significant amounts of dehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?
A2: Dehalogenation arises from competing reduction pathways. This can be minimized by optimizing the reaction conditions to favor the desired cross-coupling.
-
Ligand Effect: The ligand can influence the relative rates of reductive elimination (product formation) and dehalogenation.
-
Solution: Use of bulky, electron-rich ligands can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.
-
-
Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.
-
Solution: If dehalogenation is significant, try lowering the reaction temperature slightly, although this may require a longer reaction time.
-
-
Water Content: While some water is necessary to dissolve the base, excess water can be a proton source for dehalogenation.
-
Solution: Carefully control the amount of water in the reaction. Use anhydrous organic solvents and add a specific, measured amount of degassed water.
-
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a chloropyridine is failing or giving low conversion. What should I check first?
A1: The amination of chloropyridines is challenging due to the inertness of the C-Cl bond.
-
Catalyst System: The choice of palladium source and ligand is paramount.
-
Solution: Use a reliable palladium precatalyst (e.g., a G3 or G4 palladacycle) with a bulky, electron-rich biarylphosphine ligand like RuPhos or BrettPhos.[4] Standard ligands such as PPh₃ are often ineffective. Increasing the catalyst loading to 3-5 mol% can also be beneficial for particularly challenging substrates.
-
-
Base Selection: A strong, non-nucleophilic base is essential.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[5] Ensure it is fresh and anhydrous. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, but this will likely necessitate a more active catalyst system and higher temperatures.
-
-
Reaction Conditions: Strict control of the reaction environment is crucial.
-
Solution: Maintain a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst. Use dry, degassed solvents such as toluene or 1,4-dioxane. These reactions often require elevated temperatures (80-110 °C).
-
Q2: How can I achieve regioselective amination on a dichloropyridine, for instance, 2,5-dichloropyridine?
A2: Regioselectivity is governed by both electronic and steric factors. The chlorine at the 2-position is generally more activated towards oxidative addition due to the adjacent nitrogen atom.
-
Ligand Control: The steric bulk of the ligand can influence which chlorine atom is more accessible to the catalyst.
-
Solution: While C2-amination is often the default, specific ligand systems can favor C5-amination. Experiment with different bulky ligands to modulate the regioselectivity.
-
-
Reaction Conditions: Temperature and reaction time can also play a role.
-
Solution: Lowering the temperature might enhance selectivity if there is a sufficient difference in the activation energies for the two positions. Careful monitoring of the reaction over time can also allow for isolation of the mono-aminated product before further reaction occurs.
-
Sonogashira Coupling
Q1: My Sonogashira coupling with a chloropyridine is not working. What are the key parameters to optimize?
A1: Sonogashira couplings with chloropyridines are demanding due to the difficulty of the oxidative addition step.
-
Catalyst and Ligand: Standard Pd/PPh₃ systems are often ineffective for aryl chlorides.
-
Solution: Utilize more active, bulky, and electron-rich phosphine ligands like SPhos or XPhos. N-heterocyclic carbene (NHC) ligands, used in catalysts like PEPPSI-IPr, can also be highly effective. Forcing conditions with higher temperatures may be necessary.
-
-
Copper Co-catalyst: While classic Sonogashira reactions use a copper(I) co-catalyst, its presence can sometimes be detrimental with challenging substrates.
-
Solution: Copper can promote the homocoupling of the alkyne (Glaser coupling). Consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst system.
-
-
Base and Solvent: The base is crucial for the deprotonation of the terminal alkyne.
-
Solution: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.[6] Ensure the amine is dry and degassed.
-
Q2: I am observing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Glaser coupling is a common side reaction, particularly in the presence of oxygen and a copper co-catalyst.
-
Inert Atmosphere: Oxygen is a key promoter of Glaser coupling.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling a stream of inert gas through them.
-
-
Copper-Free Conditions: As mentioned above, the copper co-catalyst is directly involved in the homocoupling mechanism.
-
Solution: Switching to a copper-free protocol is often the most effective way to eliminate Glaser coupling.[7] This will likely require a more robust palladium/ligand system.
-
C-H Activation/Arylation
Q1: My C-H arylation of a pyridine with a chloropyridine is giving low yield. What are the critical factors?
A1: Direct C-H activation is a powerful but sensitive transformation. Success often hinges on the right combination of catalyst, directing group (if applicable), and reaction conditions.
-
Catalyst System: Palladium catalysts are commonly employed.
-
Base/Additive: A carboxylate base is often used to facilitate the C-H activation step.
-
Solution: Pivalic acid (PivOH) or its salts (e.g., PivOK) are frequently used as additives. The choice of base is critical and often needs to be screened.
-
-
Substrate Reactivity: The electronic properties of both coupling partners play a significant role. Electron-deficient pyridines can be challenging substrates.[9]
-
Solution: Optimization of the reaction temperature and time is crucial. Due to the inertness of the C-H bond, higher temperatures may be required.
-
Q2: How can I control the regioselectivity of the C-H functionalization on the pyridine ring?
A2: The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. Achieving selectivity, especially at the C3 or C5 positions, can be challenging.[8]
-
Directing Groups: The use of a directing group is a common strategy to achieve high regioselectivity.
-
Solution: A directing group temporarily attached to the pyridine nitrogen or another position can guide the metal catalyst to a specific C-H bond.
-
-
Steric and Electronic Control: In the absence of a strong directing group, selectivity is governed by the interplay of sterics and electronics.
-
Solution: Modifying the steric and electronic properties of the pyridine substrate with other substituents can influence the site of C-H activation. The choice of catalyst and ligand can also play a role in directing the functionalization to less sterically hindered positions.
-
Data Presentation: Comparative Catalyst Performance
The following tables summarize quantitative data for different catalytic systems in reactions with chloropyridines, providing a reference for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of 3-Chloropyridine with 4-Tolylboronic Acid
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 65 |
Table 2: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine with a Secondary Amine [4]
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | >90 |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | THF | 100 | 16 | >90 |
| Pd(OAc)₂ (2) | BINAP (4) | K₂CO₃ | Dioxane | 120 (MW) | 0.5 | ~85 |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [6]
| Pd Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | THF | RT-50 | 12 | 60-85 |
Note: Data for Sonogashira coupling with chloropyridines is less common; this table for bromopyridines provides a relevant starting point.
Table 4: C-H Arylation of Fluoroarenes with 2-Chloropyridines [1][8]
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | PivOK | i-PrOAc | 120 | 24 | up to 90 |
| Pd₂(dba)₃ (2) | cataCXium A (4) | K₂CO₃ | Toluene | 110 | 24 | 60-80 |
Experimental Protocols
The following are generalized protocols for key reactions. Researchers should adapt these based on the specific reactivity of their substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine[3]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Chloropyridine[4]
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 eq) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., Toluene or THF) and stir for a few minutes.
-
Reaction Setup: To the catalyst mixture, add the chloropyridine (1.0 eq) and the amine (1.2-1.5 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 85-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of a Chloropyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the chloropyridine (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ or a more active system, 2-5 mol%), and a bulky phosphine ligand (if not using a pre-formed complex) to a Schlenk tube.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 eq) followed by an anhydrous, degassed solvent (e.g., THF or toluene) and a suitable base (e.g., Cs₂CO₃ or an amine base like DIPA).
-
Reaction: Seal the tube and heat to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key catalytic cycles and workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General troubleshooting workflow for chloropyridine cross-coupling reactions.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. thalesnano.com [thalesnano.com]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Impact of aqueous conditions on 2,5-Dichloropyridine-3-boronic acid stability
Welcome to the technical support center for 2,5-Dichloropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous conditions and to offer troubleshooting for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound in aqueous media are primarily twofold: protodeboronation and oxidative degradation. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 2,5-dichloropyridine.[1] This process is often accelerated under basic pH conditions.[1] Oxidative degradation can also occur, particularly in the presence of reactive oxygen species, which can cleave the C-B bond to yield the corresponding phenol (2,5-dichloro-3-hydroxypyridine) and boric acid.[2][3]
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The pH of an aqueous solution is a critical factor influencing the stability of aryl boronic acids.[1] Generally, boronic acids are more stable in acidic to neutral pH, where the trigonal planar form is predominant.[1] As the pH increases above the pKa of the boronic acid, it converts to the more reactive anionic, tetrahedral boronate species ([ArB(OH)₃]⁻), which is more susceptible to protodeboronation.[1] Therefore, for reactions or storage in aqueous solutions, maintaining a pH below 7 is advisable to minimize degradation.
Q3: Can this compound be used in Suzuki-Miyaura coupling reactions under aqueous basic conditions?
A3: Yes, despite the potential for degradation, this compound is commonly used in Suzuki-Miyaura cross-coupling reactions which often employ aqueous basic conditions. The key is that the rate of the desired coupling reaction is significantly faster than the rate of degradation. The base is necessary to activate the boronic acid to the more nucleophilic boronate, facilitating transmetalation to the palladium catalyst.[1] Optimization of reaction conditions, such as the choice of base, temperature, and reaction time, is crucial to maximize the yield of the desired product and minimize protodeboronation.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the longevity and integrity of this compound, it should be stored in a cool, dark, and dry place. A supplier of a similar compound, pyridine-3-boronic acid, recommends storage at 2-8°C under an inert atmosphere like argon.[4] It is also advised to keep the container tightly sealed to protect it from moisture and atmospheric oxygen, which can contribute to degradation.[5]
Q5: I observe the formation of a white precipitate when dissolving this compound in water. What is it?
A5: Boronic acids have a tendency to form cyclic trimeric anhydrides, known as boroxines, upon dehydration.[6] This can sometimes be observed when the solid compound is stored or handled in a humid environment. While boroxines can be active in some reactions like Suzuki coupling, their reactivity may differ from the free boronic acid.[6] Gentle heating or the addition of a co-solvent might be necessary to fully dissolve the compound and break down the boroxine back to the monomeric boronic acid.
Troubleshooting Guides
Issue 1: Low Yields in Aqueous Suzuki-Miyaura Coupling Reactions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degradation of Boronic Acid | Minimize the time the boronic acid is in the basic aqueous solution before the addition of the catalyst and aryl halide. Consider using a biphasic solvent system to reduce the concentration of the boronic acid in the aqueous phase. |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). A milder base may reduce the rate of protodeboronation while still being effective for the coupling reaction. |
| Incorrect pH | Monitor and control the pH of the reaction mixture. For some sensitive substrates, a lower pH might be beneficial, although this could slow down the transmetalation step. |
| Prolonged Reaction Time/High Temperature | Optimize the reaction time and temperature. Shorter reaction times and lower temperatures can help to minimize degradation. Monitor the reaction progress by HPLC or TLC. |
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variable Quality of Boronic Acid | The presence of impurities or varying amounts of the boroxine form can affect reactivity.[6] It is advisable to use a fresh, high-purity batch of the boronic acid. Consider a purification step like recrystallization if the quality is suspect. |
| Atmospheric Oxygen | Oxygen can promote oxidative degradation.[3] Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inconsistent pH of Stock Solutions | If preparing stock solutions, ensure the pH is controlled and the solutions are used promptly. The stability of the boronic acid in solution can decrease over time. |
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the degradation kinetics (e.g., half-life) of this compound under various aqueous conditions. The stability of boronic acids is highly dependent on the specific substituents on the aromatic ring. However, based on general principles for aryl boronic acids, a qualitative summary of factors influencing stability is provided below.
Table 1: Qualitative Impact of Aqueous Conditions on the Stability of Aryl Boronic Acids
| Parameter | Condition | Impact on Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 7) | Higher Stability | Slow Protodeboronation/Hydrolysis |
| Neutral (pH ≈ 7) | Moderate Stability | Oxidation, Slow Protodeboronation | |
| Basic (pH > 8) | Lower Stability | Accelerated Protodeboronation | |
| Temperature | Low (e.g., 0-4 °C) | Higher Stability | Slows degradation rates |
| High (e.g., > 50 °C) | Lower Stability | Accelerates all degradation pathways | |
| Atmosphere | Inert (N₂, Ar) | Higher Stability | Minimizes oxidative degradation |
| Air (O₂) | Lower Stability | Promotes oxidative degradation | |
| Additives | Oxidizing Agents | Lower Stability | Promotes oxidative degradation |
| Reducing Agents | May improve stability against oxidation | - |
Experimental Protocols
The stability of this compound in a specific aqueous medium can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: HPLC Method for Monitoring Stability
This protocol provides a general method for monitoring the degradation of this compound over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an organic solvent where it is stable (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, dilute the stock solution into the aqueous buffers of interest (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately quench any further degradation by diluting with the initial mobile phase (acidified to prevent on-column degradation).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 2,5-dichloropyridine). For example, start with 10% B and ramp up to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation.
Protocol 2: ¹¹B NMR Spectroscopy for Observing Degradation
¹¹B NMR is a powerful tool to directly observe the chemical environment of the boron atom.
-
Sample Preparation: Prepare a solution of this compound (e.g., 10-20 mg) in a deuterated aqueous buffer (e.g., D₂O with phosphate buffer to maintain pH) in a quartz NMR tube. The use of quartz tubes is recommended to avoid background signals from borosilicate glass.[7]
-
NMR Acquisition: Acquire a ¹¹B NMR spectrum at time zero. The trigonal boronic acid should give a characteristic broad signal, while the tetrahedral boronate will appear at a different chemical shift.
-
Monitoring: Keep the NMR tube at a constant temperature and acquire subsequent ¹¹B NMR spectra at regular intervals.
-
Data Analysis: The disappearance of the boronic acid signal and the appearance of a signal for boric acid can be used to monitor the degradation. Integration of the signals can provide a semi-quantitative measure of the stability.
Visualizations
Caption: Major degradation pathways of this compound in aqueous conditions.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
Standard workup and extraction procedures for 2,5-Dichloropyridine-3-boronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloropyridine-3-boronic acid and its reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful method for forming carbon-carbon bonds, allowing the introduction of the 2,5-dichloropyridinyl group into various organic molecules. This structural motif is of significant interest in medicinal chemistry for the synthesis of biologically active compounds.
Q2: What are the key starting materials and reagents for a typical Suzuki-Miyaura coupling reaction with this compound?
A2: A typical Suzuki-Miyaura coupling reaction requires the following:
-
This compound: The organoboron reagent.
-
An aryl or heteroaryl halide (e.g., bromide or chloride): The coupling partner.
-
A palladium catalyst: Common examples include Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[1][3]
-
A ligand: Often a phosphine ligand like SPhos or PPh₃, which stabilizes the palladium catalyst.[1][3]
-
A base: Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[1][3][4]
-
A solvent system: Often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[1][2]
Q3: How do I perform a standard aqueous workup for a Suzuki-Miyaura reaction mixture?
A3: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.[1][5] Wash the organic layer with water and then with brine to remove the base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][5]
Q4: What is the best way to purify the final product?
A4: The crude product can be purified by several methods, depending on its physical properties. Recrystallization from a suitable solvent system is a common technique for solid products.[6][7] If the product is an oil or if recrystallization is ineffective, flash column chromatography on silica gel is recommended.[5]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is not old or degraded. Consider using a pre-catalyst or a Pd(0) source. Ensure all solvents are properly degassed to prevent catalyst oxidation.[4] |
| Inefficient Ligand | The choice of ligand is critical. For challenging couplings with chloropyridines, bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective.[4] |
| Inappropriate Base | The base is crucial for activating the boronic acid. If a weak base like Na₂CO₃ is used, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[4] |
| Low Reaction Temperature | The oxidative addition of palladium to the C-Cl bond can be slow. Increasing the reaction temperature may improve the reaction rate and yield.[4] |
| Poor Quality Boronic Acid | Boronic acids can dehydrate to form boroxines, which can affect reactivity. The quality of the boronic acid can be checked by NMR. If boroxine formation is suspected, the boronic acid can be converted back by stirring in a mixture of an organic solvent and water.[7] |
Presence of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Protodeboronation (Replacement of -B(OH)₂ with -H) | This side reaction is the hydrolysis of the C-B bond and can be competitive if the transmetalation step is slow.[5] | Use a stronger base to accelerate the catalytic cycle. Consider using the pinacol ester or trifluoroborate salt of the boronic acid, which can be more stable.[4] |
| Homocoupling (Dimer of the boronic acid) | This is often caused by the presence of oxygen or Pd(II) species. | Ensure the reaction is thoroughly degassed. Use a Pd(0) source or an efficient pre-catalyst system to minimize the amount of Pd(II) at the start of the reaction.[4] |
| Dehalogenation (Replacement of -Cl with -H) | The palladium complex may react with a proton source in the reaction mixture. | Ensure anhydrous solvents are used if the reaction is sensitive to water. The choice of base and solvent can also influence this side reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.[6]
Materials:
-
2,5-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), dissolve 2,5-dichloropyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Add triisopropyl borate dropwise, again keeping the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general procedure and should be optimized for specific substrates.[1][2]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Recrystallization solvents and methods for purifying pyridine boronic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the recrystallization and purification of pyridine boronic acids. It is intended for researchers, scientists, and professionals in drug development who utilize these reagents in their work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in pyridine boronic acids?
A1: Impurities in pyridine boronic acids can originate from the synthetic route. Common impurities include:
-
Precursor-related impurities : Unreacted starting materials or byproducts from the synthesis, such as dichloropyridines or aminopyridines.[1]
-
Boroxine (Anhydride) : Pyridine boronic acids can dehydrate to form a cyclic trimeric anhydride called a boroxine. This is a very common impurity.[1]
-
Over-chlorinated pyridines : If the synthesis involves chlorination steps, polychlorinated pyridines can be present.[1]
Q2: How does the presence of boroxine affect my subsequent reactions, like Suzuki-Miyaura couplings?
A2: The presence of boroxine is common for many boronic acids. In Suzuki-Miyaura coupling reactions, which are often performed in the presence of an aqueous base, the boroxine can be converted in situ to the active boronic acid. However, a high boroxine content can affect the stoichiometry of your reaction if not accounted for. For reactions conducted under strictly anhydrous conditions, the boroxine may be the primary reacting species.[1]
Q3: How can I convert the boroxine back to the boronic acid form?
A3: The boroxine can be hydrolyzed back to the boronic acid by:
-
Recrystallization from an aqueous solvent system.[1]
-
Slurrying : Stirring a slurry of the material in a mixture of an organic solvent (like diethyl ether or ethyl acetate) and water. The equilibrium will shift towards the boronic acid, which can then be isolated by filtration.[1]
Q4: What are some general considerations for choosing a recrystallization solvent for pyridine boronic acids?
A4: The ideal solvent for recrystallization should dissolve the pyridine boronic acid sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[2] Phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] This suggests that similar solvent systems may be effective for pyridine boronic acids. Mixed solvent systems, such as acetonitrile/water or ethanol/water, are often employed to achieve the desired solubility profile.[1]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
If you are experiencing a poor yield after recrystallization, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Too much solvent was used. | If the mother liquor has not been discarded, test for remaining product by dipping a glass stirring rod into the filtrate and allowing it to dry. A significant solid residue indicates substantial product loss. Concentrate the mother liquor by boiling off some solvent and attempt a second crystallization.[4] |
| The compound is too soluble in the chosen solvent. | If crystals do not form upon cooling, even after scratching the flask or adding a seed crystal, the solvent may be too good at dissolving your compound. Try a different solvent or a mixed solvent system where your compound has lower solubility.[4] |
| Premature crystallization during hot filtration. | If the product crystallizes in the filter funnel during hot filtration, pre-heat the funnel and filter paper. Also, add a small excess of hot solvent before filtering to ensure the compound remains in solution.[2] |
| Incomplete crystallization. | Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath for at least an hour can maximize crystal formation.[1] |
Issue 2: Oily Product or No Crystal Formation
If your pyridine boronic acid "oils out" or fails to crystallize, use this guide to troubleshoot the problem.
| Potential Cause | Troubleshooting Steps |
| Solution is supersaturated. | An oily product can form if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] |
| High level of impurities. | High concentrations of impurities can inhibit crystallization and lead to oiling. Consider a preliminary purification step, such as a column chromatography or an acid-base extraction, before attempting recrystallization. The presence of significant impurities can also lower the melting point of the solid, causing it to appear as an oil.[4] |
| Incorrect solvent system. | The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures on a small scale to find a system that promotes crystal growth. |
| No nucleation sites for crystal growth. | If the solution remains clear upon cooling, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1] |
Experimental Protocols
Protocol 1: General Recrystallization of a Pyridine Boronic Acid
This protocol provides a general method for the purification of pyridine boronic acids by recrystallization.
-
Dissolution : In a suitable flask, add the crude pyridine boronic acid. Add a minimal amount of a hot solvent mixture (e.g., acetonitrile/water or ethanol/water, starting with a 9:1 ratio) until the solid is fully dissolved at reflux.[1]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[1][2]
-
Crystallization : Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce it.[1]
-
Cooling : Once crystals begin to form, cool the flask in an ice bath for at least one hour to maximize crystal formation.[1]
-
Isolation : Collect the crystals by vacuum filtration.[1]
-
Washing : Wash the collected crystals with a small amount of the cold recrystallization solvent.[1]
-
Drying : Dry the purified crystals under vacuum.[1]
Protocol 2: Recrystallization of 3-Pyridylboronic Acid from Acetonitrile
This procedure is adapted for the purification of 3-pyridylboronic acid.
-
Suspension : Suspend the crude solid residue of 3-pyridylboronic acid in acetonitrile (e.g., 80 mL for a ~20 g scale).[5]
-
Heating : Heat the mixture to 70°C in an oil bath and stir for 30 minutes.[5]
-
Cooling : Allow the mixture to cool slowly to room temperature and then further cool to 0°C in an ice bath.[5]
-
Stirring : Stir the mixture at 0°C for 30 minutes.[5]
-
Filtration : Filter the mixture through a fritted-glass funnel.[5]
-
Washing : Wash the solid with a small amount of cold (5°C) acetonitrile.[5]
-
Drying : Dry the purified solid under vacuum.[5]
Visual Workflows
References
Validation & Comparative
Navigating Suzuki Couplings: A Comparative Guide to 2,5-Dichloropyridine-3-boronic Acid and Its Pinacol Ester
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the choice between a boronic acid and its corresponding pinacol ester can significantly impact reaction efficiency, stability, and ease of handling. This guide provides an objective comparison of 2,5-Dichloropyridine-3-boronic acid and its pinacol ester, supported by experimental data, to inform rational reagent selection in the synthesis of complex molecules.
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. However, the stability and reactivity of the boronic acid partner are critical factors for a successful outcome. While boronic acids are the traditional reagents, their pinacol esters have gained popularity as stable and easily handled alternatives. This is particularly true for heteroaromatic boronic acids, which can be prone to decomposition.
At a Glance: Key Properties and Performance
A summary of the general characteristics and performance considerations for this compound and its pinacol ester is presented below.
| Feature | This compound | This compound pinacol ester |
| Chemical Stability | Generally lower; susceptible to protodeboronation, especially with heteroaromatic systems.[1] | Generally higher; the pinacol group protects the boronic acid moiety, reducing decomposition.[1] |
| Handling and Storage | Can be challenging due to potential instability; may require storage under inert atmosphere. | Easier to handle and store; often crystalline solids with better bench-top stability. |
| Purification | Can be difficult to purify by standard chromatographic methods due to its polarity and potential for decomposition on silica gel. | Generally easier to purify by column chromatography. |
| Reactivity in Suzuki Coupling | Typically more reactive and may not require harsh conditions for the transmetalation step.[2] | May require more forcing conditions (e.g., higher temperatures, stronger bases) to facilitate transmetalation due to steric hindrance from the pinacol group.[3] |
| Byproducts | Boronic acid-derived byproducts. | Pinacol is formed as a stoichiometric byproduct. |
Performance in Suzuki Coupling: A Look at the Data
Table 1: Representative Suzuki Coupling Reactions of 2,5-Dichloropyridines
| Boron Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2,5-Dichloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
| 4-Tolylboronic acid | 2,5-Dichloropyridine | Pd(OAc)₂ (2) | None (Jeffery Conditions) | K₂CO₃ | DMF | 100 | 24 | 50-60 |
| Heptyl pinacol boronic ester | 2,6-Dichloropyridine | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOtBu | 1,4-Dioxane/H₂O | 100 | 24 | 94 |
Note: The data presented for the pinacol ester involves a different substrate (2,6-dichloropyridine) and coupling partner (alkyl boronic ester), highlighting a successful application of this class of reagents with polychlorinated pyridines.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki coupling reactions involving a dichloropyridine and either a boronic acid or a pinacol boronic ester.
Protocol 1: C2-Selective Suzuki Coupling of 2,5-Dichloropyridine with an Arylboronic Acid[5]
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Dichloropyridine with an Alkyl Pinacol Boronic Ester[4]
-
In an oven-dried vial equipped with a stir bar, add 2,6-dichloropyridine (1.0 equiv), heptyl pinacol boronic ester (2.3 equiv), and lithium tert-butoxide (LiOtBu, 6.0 equiv).
-
The vial is sealed with a PTFE-lined cap and the atmosphere is evacuated and backfilled with argon (3 cycles).
-
A solution of palladium(II) acetate (Pd(OAc)₂, 1 mol%) and di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu, 3 mol%) in a 4:1 mixture of dioxane and water is added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Process
To better understand the underlying chemical transformations and experimental design, the following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The choice between this compound and its pinacol ester for Suzuki coupling applications is a nuanced one, dependent on the specific requirements of the synthetic route. The boronic acid offers higher intrinsic reactivity, which may be advantageous for less reactive coupling partners or when milder conditions are desired. However, this comes at the cost of reduced stability, which can complicate handling, storage, and purification.
Conversely, the pinacol ester provides a more robust and user-friendly alternative. Its enhanced stability is particularly beneficial for complex, multi-step syntheses where the boron-containing fragment is introduced early on. While it may necessitate more optimized or forcing reaction conditions to achieve efficient coupling, its reliability and ease of use often make it the preferred reagent for demanding applications in drug discovery and development. Ultimately, the optimal choice will be guided by a careful consideration of the trade-offs between reactivity and stability in the context of the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Analysis of 2,5-Dichloro- vs. 2,6-Dichloropyridine-3-boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. Dichloropyridine boronic acids are valuable reagents for introducing a di-substituted pyridine motif into complex molecules. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 2,5-dichloropyridine-3-boronic acid and 2,6-dichloropyridine-3-boronic acid, with a focus on their application in the widely-used Suzuki-Miyaura cross-coupling reaction.
The reactivity of these isomers is primarily governed by the electronic and steric effects imposed by the chlorine substituents on the pyridine ring and the boronic acid functional group. Understanding these differences is key to selecting the appropriate reagent and optimizing reaction conditions for the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.
Theoretical Reactivity Profile: Electronic and Steric Considerations
The relative positions of the two chlorine atoms in 2,5-dichloro- and 2,6-dichloropyridine-3-boronic acid lead to distinct electronic and steric environments, which in turn are expected to influence their reactivity in cross-coupling reactions.
Electronic Effects: Both isomers are electron-deficient due to the presence of the electronegative nitrogen atom and two electron-withdrawing chlorine atoms. This electron deficiency generally makes the pyridyl moiety a good coupling partner in Suzuki-Miyaura reactions. However, the positioning of the chlorine atoms relative to the boronic acid group can modulate the electron density at the carbon atom bearing the boronic acid. In the case of 2,6-dichloropyridine-3-boronic acid, the two chlorine atoms flank the boronic acid group, exerting a strong inductive electron-withdrawing effect. This can potentially make the transmetalation step of the Suzuki-Miyaura catalytic cycle more facile. Conversely, in this compound, the electronic influence of the chlorine at the 5-position is more distant.
Steric Effects: Steric hindrance plays a crucial role in the accessibility of the boronic acid group to the palladium catalyst. The 2,6-dichloro isomer experiences significant steric hindrance from the two ortho-positioned chlorine atoms. This steric crowding can impede the approach of the bulky palladium catalyst complex, potentially slowing down the rate of transmetalation. In contrast, the 2,5-dichloro isomer has only one chlorine atom ortho to the boronic acid group, presenting a less sterically hindered environment.
Predicted Reactivity: Based on these considerations, a general reactivity trend can be predicted. The This compound is anticipated to be the more reactive coupling partner due to its reduced steric hindrance, allowing for easier access of the palladium catalyst to the boronic acid moiety. While the electronic effects in the 2,6-isomer might be slightly more favorable for transmetalation, the severe steric hindrance is likely to be the dominant factor, rendering it less reactive.
Experimental Data Summary
While no direct, side-by-side comparative studies under identical conditions have been reported in the literature, the following tables summarize representative conditions and yields for Suzuki-Miyaura coupling reactions involving dichloropyridines as either the boronic acid or the electrophilic partner. This data, while not a direct comparison of the two boronic acids, provides insights into the typical conditions required for the coupling of such electron-deficient and sterically hindered systems.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Dichloropyridines
| Entry | Dichloropyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O (4:1) | 100 | 24 | 94 |
| 2 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85 |
Note: The data in this table is compiled from different sources and is intended to be representative, not a direct comparison.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving a chloropyridine, which can be adapted for the use of 2,5- and 2,6-dichloropyridine-3-boronic acids.
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
Materials:
-
Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyridine derivative, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
In the reactivity comparison of 2,5-dichloro- versus 2,6-dichloropyridine-3-boronic acids, steric effects are likely to be the determining factor. The less sterically encumbered This compound is predicted to exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to its 2,6-dichloro isomer. While direct comparative experimental data is lacking, this prediction is based on fundamental principles of organometallic catalysis. For researchers in drug development and other scientific fields, the choice between these two building blocks will depend on the specific synthetic challenge. For couplings where reactivity is paramount, the 2,5-dichloro isomer would be the preferred choice. In cases where the specific substitution pattern of the 2,6-dichloro isomer is required, optimization of reaction conditions, such as the use of highly active catalysts and sterically less demanding coupling partners, will be crucial for achieving satisfactory yields. This guide provides the foundational knowledge and practical protocols to aid in these decisions.
A Comparative Guide to HPLC and GC-MS Methods for Monitoring 2,5-Dichloropyridine-3-boronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of chemical reactions is paramount for optimization, yield maximization, and ensuring the purity of the final product. When working with versatile building blocks like 2,5-Dichloropyridine-3-boronic acid, particularly in widely-used transformations such as the Suzuki-Miyaura coupling, robust analytical methods are essential. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Reaction Monitoring
HPLC, particularly in its reversed-phase modality, is a cornerstone technique for the analysis of reaction mixtures containing boronic acids.[1][2] It offers high resolution, sensitivity, and is well-suited for quantifying the consumption of starting materials and the formation of products and byproducts over time.[1]
Experimental Protocol: HPLC Monitoring
A general protocol for monitoring a reaction involving this compound using HPLC is as follows:
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This prevents further reaction and prepares the sample for analysis.[1] An internal standard can be added at this stage for enhanced quantitative accuracy.
-
-
HPLC Conditions:
-
Column: A C18 column is a common choice for the separation of boronic acids and related aromatic compounds.[2][3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typically effective.[2] The use of volatile mobile phase modifiers like formic acid or ammonium acetate is crucial when coupling HPLC with mass spectrometry.[2][3]
-
Detection: UV detection is widely applicable for aromatic compounds. For enhanced selectivity and confirmation of molecular weights, a mass spectrometer (LC-MS) can be used as the detector.[1][2] For boronic acids lacking a strong chromophore, post-column derivatization with a reagent like alizarin can enable fluorescent detection, significantly increasing sensitivity.[4]
-
Performance Characteristics of HPLC Methods
The following table summarizes typical performance characteristics for the analysis of boronic acids using HPLC, which can be expected to be applicable to this compound.
| Parameter | HPLC-UV | UPLC-MS | HPLC-Fluorescence (Post-Column Derivatization) |
| Limit of Detection (LOD) | ~1 µg/mL | 0.1 µg/mL[3] | 1.2 ng (for phenylboronic acid)[4] |
| Limit of Quantitation (LOQ) | ~5 µg/mL | 1.0 µg/mL[3] | - |
| Linearity (R²) | >0.99 | >0.98[3] | - |
| Precision (RSD) | <5% | <2.0%[3] | - |
| Recovery | 95-105% | 97.1 to 105.7%[3] | - |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives
GC-MS is another powerful technique for reaction monitoring, offering excellent separation efficiency and definitive peak identification through mass spectral data. However, due to the low volatility and thermal lability of boronic acids, a derivatization step is typically required to convert them into more volatile and stable analogues.[5][6] This is necessary to prevent the formation of cyclic anhydrides known as boroxines at the high temperatures of the GC inlet.[6]
Experimental Protocol: GC-MS Monitoring
A typical workflow for monitoring a reaction with this compound using GC-MS involves the following steps:
-
Sample Preparation and Derivatization:
-
Quench a reaction aliquot as described for the HPLC method.
-
Evaporate the solvent, for instance, under a stream of nitrogen.[7]
-
Add a dry, aprotic solvent (e.g., pyridine, acetonitrile) and a derivatizing agent.[2] Common choices include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][6]
-
Heat the mixture (e.g., 60-70°C for 30 minutes) to ensure complete derivatization.[2]
-
-
GC-MS Conditions:
-
Injector: A split/splitless inlet is commonly used, with a temperature of 250-280°C.[2]
-
Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analytes.[2]
-
Oven Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 100°C, hold for 2 minutes, and then ramp to 280°C at 10°C/min.[2]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[2] The ion source temperature is typically maintained around 230°C.[2]
-
Performance Characteristics of GC-MS Methods
The performance of GC-MS for boronic acid analysis is highly dependent on the efficiency of the derivatization step. The following table provides an overview of expected performance for the analysis of derivatized boronic acids.
| Parameter | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | Can reach low ppm levels (e.g., 2.5 ppm for a derivatized boronic acid)[5] |
| Limit of Quantitation (LOQ) | Dependent on derivatization efficiency and analyte |
| Linearity (R²) | >0.99 |
| Precision (RSD) | <10% |
| Recovery | Highly dependent on the derivatization and extraction process |
Method Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Sample Preparation | Simple dilution and quenching[1] | Requires a multi-step derivatization process[2][5] |
| Analyte Suitability | Suitable for a wide range of polar and non-volatile compounds; direct analysis is often possible.[6] | Requires analytes to be volatile and thermally stable; derivatization is essential for boronic acids.[6] |
| Throughput | High, especially with UPLC systems offering run times as short as one minute.[3] | Lower, due to the additional derivatization step and longer GC run times. |
| Data Interpretation | Straightforward for UV detection; provides molecular weight with MS detection.[2] | Can be complicated by derivatization artifacts, but provides detailed structural information through fragmentation patterns.[6] |
| Key Advantage | Robust, widely applicable, and excellent for quantification without derivatization.[1] | High separation efficiency and definitive compound identification through mass spectral libraries. |
Logical Workflow for Method Selection and Reaction Monitoring
Caption: Workflow for monitoring reactions using HPLC or GC-MS.
Conclusion
Both HPLC and GC-MS are highly effective techniques for monitoring reactions involving this compound. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the complexity of the reaction mixture.
For routine reaction monitoring where speed and quantitative accuracy are the primary concerns, HPLC-UV or HPLC-MS is generally the preferred method due to its simpler sample preparation and direct analysis capabilities.
GC-MS serves as a valuable complementary technique , particularly when definitive structural confirmation of byproducts is needed, or when analyzing for volatile impurities that are not well-retained by reversed-phase HPLC. While the requirement for derivatization adds a layer of complexity, the rich structural information provided by electron ionization mass spectra can be invaluable for detailed reaction characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. organomation.com [organomation.com]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2,5-Dichloropyridine-3-boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for synthesizing complex molecular architectures. The functionalization of halogenated pyridine rings, such as in 2,5-Dichloropyridine-3-boronic acid, is a critical step in the development of novel pharmaceuticals and functional materials. The efficiency and selectivity of this transformation are highly dependent on the choice of the palladium catalyst system.
The presence of two chlorine atoms and a pyridine nitrogen atom presents a unique challenge. The nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst, while the two distinct chlorine positions (C2 and C5) require careful control to achieve the desired regioselectivity. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by experimental data from related substrates to inform catalyst selection and reaction optimization.
Data Presentation: Performance of Palladium Catalysts
The selection of the palladium source, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling of substituted pyridines. The following table summarizes the performance of representative palladium catalysts, with data extrapolated from studies on structurally similar substrates like 2,5-dichloropyridine and 2-chloropyridine-3-boronic acid.[1][2][3]
| Catalyst System/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4-12 | >90 | 1-2 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
| Pd(OAc)₂ (Jeffery conditions) | None | K₂CO₃ | NMP/H₂O (with NBu₄Br) | 100 | 18 | Variable | 2 |
Note: Yields are typical for related substrates and may vary depending on the specific aryl halide coupling partner. Buchwald-type ligands (SPhos, XPhos) and N-Heterocyclic Carbene (NHC) ligands often provide higher activity and shorter reaction times for challenging substrates like chloropyridines.[2][4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are two generalized protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.
Protocol 1: C2-Selective Coupling using Pd(OAc)₂ / SPhos
This protocol is adapted for the preferential arylation at the C2 position of the pyridine ring, which is often favored due to the electronic influence of the adjacent nitrogen atom.[1][3]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., Bromobenzene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[5]
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, and potassium phosphate.[1]
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[1]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: High-Efficiency Coupling using PEPPSI™-IPr Catalyst
This protocol employs a robust N-heterocyclic carbene (NHC) palladium precatalyst known for high stability and activity with challenging substrates.[2]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., Bromobenzene) (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the aryl halide, PEPPSI™-IPr catalyst, and potassium carbonate.[2]
-
Seal the tube with a septum, then evacuate and backfill with an inert gas three times.
-
Add degassed tert-Butanol via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
To objectively compare the efficiency of different palladium catalysts, a parallel experimental workflow is essential. The following diagram illustrates this logical process.
References
MIDA Boronates: A Superior Platform for Unstable Boronic Acids in Cross-Coupling Reactions
The incorporation of 2-pyridyl and other heteroaromatic moieties is a critical step in the synthesis of a wide array of pharmaceuticals and functional materials. However, the inherent instability of many heterocyclic boronic acids, particularly 2-pyridylboronic acid, has long posed a significant challenge for synthetic chemists. These compounds are often prone to rapid protodeboronation, making them difficult to handle, purify, and utilize effectively in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates as a superior alternative for the stabilization and use of unstable boronic acids, with a focus on 2-pyridyl derivatives.
The Challenge with Conventional 2-Pyridylboronic Acids
2-Pyridylboronic acid is notoriously unstable, readily undergoing decomposition which leads to low and inconsistent yields in cross-coupling reactions, especially with less reactive coupling partners like aryl chlorides.[1] This instability necessitates the use of freshly prepared boronic acid, which is often inconvenient and can still result in significant byproduct formation.[1]
MIDA Boronates: A Paradigm Shift in Stability and Reactivity
N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to the challenges posed by unstable boronic acids.[1][2] 2-Pyridyl MIDA boronate is a crystalline, free-flowing solid that is remarkably stable to air and moisture, allowing for long-term benchtop storage without degradation and facile purification via silica gel chromatography.[1] This exceptional stability is in sharp contrast to the transient nature of the free boronic acid.[2]
The key to the success of MIDA boronates lies in their ability to act as a "slow-release" reservoir for the boronic acid in situ.[1][2] Under specific, mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the boronic acid at a controlled rate that is slower than the rate of catalyst turnover in the Suzuki-Miyaura reaction.[3][4] This slow-release mechanism ensures a low, steady concentration of the reactive boronic acid, which favors the desired cross-coupling pathway over competing decomposition pathways.[3]
Performance Comparison: MIDA Boronates vs. Unstable Boronic Acids
The practical advantages of 2-pyridyl MIDA boronates are clearly demonstrated in their superior performance in cross-coupling reactions compared to their boronic acid counterparts. The use of 2-pyridyl MIDA boronate consistently leads to significantly higher yields, particularly with challenging, electronically deactivated aryl chlorides.[1]
| Coupling Partner | Product | Yield with 2-Pyridylboronic Acid | Yield with 2-Pyridyl MIDA Boronate |
| 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 45% | 92% |
| 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 28% | 85% |
| 2-Chlorotoluene | 2-(o-tolyl)pyridine | 35% | 88% |
Table 1: Comparison of yields in the Suzuki-Miyaura coupling of 2-pyridylboronic species with various aryl chlorides.
Comparison with Other Stabilizing Strategies
While MIDA boronates offer a robust solution, other strategies have been developed to stabilize 2-pyridylboron species.
| Stabilizing Group | Advantages | Disadvantages |
| MIDA | Exceptional benchtop stability, crystalline solid, compatible with chromatography, controlled slow release.[1][2] | Requires a deprotection step. |
| Trifluoroborate Salts (BF3K) | Air-stable, crystalline solids.[1] | Slow release of boronic acid can be less efficient.[1] |
| Diethanolamine (DEA) and N-Phenyldiethanolamine (PDEA) Adducts | Form stable, five-membered ring structures with boron.[1][5] | Synthesis and purification can be more complex than for MIDA boronates.[1] |
Table 2: Comparison of different stabilizing groups for 2-pyridylboron species.
Experimental Protocols
Synthesis of 2-Pyridyl MIDA Boronate
A general method for the synthesis of 2-pyridyl MIDA boronate involves the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures.
Materials:
-
2-Bromopyridine
-
n-Butyllithium
-
Triisopropyl borate
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A solution of 2-bromopyridine in THF is cooled to -78 °C.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes.
-
Triisopropyl borate is added, and the reaction is allowed to warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in DMSO, and MIDA is added.
-
The mixture is heated to 110 °C for 1 hour.
-
After cooling, the reaction mixture is worked up with an aqueous acid wash and extraction with an organic solvent.
-
The product is purified by silica gel chromatography to afford 2-pyridyl MIDA boronate as a crystalline solid.
Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
Materials:
-
2-Pyridyl MIDA boronate (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
SPhos (10 mol %)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol %)
-
Diethanolamine (DEA) (20 mol %)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.[1]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.[1]
-
Add anhydrous 1,4-dioxane and then diethanolamine via syringe.[1]
-
Seal the vessel and place it in a preheated oil bath at 100 °C.[1]
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS for completion.[1]
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, and purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.[1]
Visualizations
Caption: Comparison of conventional vs. MIDA boronate approach.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2,5-Dichloropyridine-3-boronic Acid and its Potassium Trifluoroborate Salt in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic selection of reagents for carbon-carbon bond formation is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology, and the choice between using a boronic acid or its corresponding potassium trifluoroborate salt can significantly impact reaction efficiency, reproducibility, and overall yield. This guide provides a detailed comparison between 2,5-Dichloropyridine-3-boronic acid and 2,5-Dichloropyridine-3-potassium trifluoroborate, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling reactions.[1] They offer significant advantages over their boronic acid counterparts, primarily due to their enhanced stability and ease of handling.[2][3] While boronic acids are susceptible to decomposition via protodeboronation and can be challenging to purify with uncertain stoichiometry, potassium trifluoroborates are typically crystalline, air-stable, and moisture-stable solids that can be stored indefinitely without special precautions.[2][3][4][5] This inherent stability often translates to more consistent and higher yields in cross-coupling reactions, particularly with substrates that are problematic as boronic acids.[6]
Quantitative Data Presentation: A Head-to-Head Comparison
Direct comparative yield data for this compound and its trifluoroborate salt under identical conditions is not extensively documented in publicly available literature. However, the general performance advantages of potassium trifluoroborates are well-established. The following table summarizes the key characteristics and expected performance differences based on extensive studies of similar compounds.
| Feature | This compound | 2,5-Dichloropyridine-3-potassium trifluoroborate | References |
| Chemical Stability | Prone to protodeboronation and dehydration to form boroxines. Can be unstable upon prolonged storage. | Highly stable, crystalline solid. Indefinitely stable to air and moisture. | [1][2][3][4][5] |
| Handling & Storage | May require storage under inert atmosphere and refrigeration. Purity can be inconsistent. | Can be handled and stored on the benchtop without special precautions. | [1][4] |
| Stoichiometry | Often difficult to purify and can have uncertain stoichiometry due to anhydride formation. | Well-defined, crystalline solid with precise stoichiometry. | [2][3][5] |
| Reactivity in Coupling | Can be effective, but yields may be compromised by decomposition, especially in challenging couplings. | Often provides higher and more reproducible yields, particularly with difficult substrates. | [6][7] |
| Byproducts | Generates relatively benign inorganic salts. | Generates relatively benign inorganic salts. | [1] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using both the boronic acid and the potassium trifluoroborate salt. These protocols are based on general procedures reported for similar compounds.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure for the C2-selective arylation of a dichloropyridine derivative.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[8]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[8]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[8]
-
Add the catalyst premix to the reaction mixture via syringe.[8]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Upon completion, cool the reaction to room temperature.[8]
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.[8]
Protocol 2: Suzuki-Miyaura Coupling of 2,5-Dichloropyridine-3-potassium trifluoroborate
This protocol is based on general conditions developed for the cross-coupling of potassium heteroaryltrifluoroborates.
Materials:
-
2,5-Dichloropyridine-3-potassium trifluoroborate
-
Aryl chloride (e.g., 4-chlorobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Microwave vial or sealed tube
Procedure:
-
To a microwave vial, add Pd(OAc)₂ (2.3 mg, 0.01 mmol), RuPhos (9.3 mg, 0.02 mmol), the aryl chloride (0.50 mmol), 2,5-Dichloropyridine-3-potassium trifluoroborate (0.50 mmol), and K₂CO₃ (207 mg, 1.5 mmol).[9]
-
Seal the vial with a cap lined with a disposable Teflon septum, then evacuate and purge with N₂ (3 times).[9]
-
Add toluene (2.5 mL) and H₂O (0.25 mL) to the vial.[9]
-
Heat the reaction to 80 °C for 24 hours.[9]
-
Allow the reaction mixture to cool to room temperature.
-
Separate the organic layer, and wash the aqueous layer with EtOAc (3 x 1 mL).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 3: Synthesis of Potassium Trifluoroborate Salt from Boronic Acid
This general procedure outlines the conversion of a boronic acid to its more stable trifluoroborate salt.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
To a stirred solution of the boronic acid (1.0 equiv) in methanol (2.0 M), add a saturated aqueous solution of KHF₂ (4.0 equiv).[6]
-
Stir the mixture at room temperature for 1-2 hours.
-
Reduce the volume of the solvent in vacuo.
-
Add acetone to the residue and stir for 10 minutes.
-
Filter the resulting precipitate and wash with acetone and then diethyl ether.
-
Dry the solid under high vacuum to afford the potassium trifluoroborate salt.
Visualization of Reagent Selection Workflow
The decision to use a boronic acid versus a potassium trifluoroborate salt can be guided by several factors. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting between boronic acid and its trifluoroborate salt.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, potassium trifluoroborates represent a significant advancement over traditional boronic acids.[6] Their superior stability, ease of handling, and ability to deliver higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make them an invaluable tool.[6] While this compound can be a viable reagent, its potassium trifluoroborate counterpart offers a more robust and reliable alternative, mitigating common issues associated with boronic acid instability. The adoption of potassium trifluoroborates can lead to more efficient and dependable synthetic routes, ultimately accelerating the pace of discovery and development.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Potassium Trifluoroborate Salts [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on Solvent Effects in the Cross-Coupling of 2,5-Dichloropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Suzuki-Miyaura Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the synthesis of functionalized pyridine derivatives is of particular interest due to their prevalence in pharmacologically active compounds. 2,5-Dichloropyridine-3-boronic acid is a versatile building block, but the successful outcome of its cross-coupling reactions is highly dependent on the judicious selection of reaction parameters, with the solvent playing a pivotal role.
The Critical Role of the Solvent
The choice of solvent in a palladium-catalyzed cross-coupling reaction is far from a passive parameter. The solvent can significantly influence the reaction's success by:
-
Activating the precatalyst: Solvents can facilitate the reduction of the palladium(II) precatalyst to the active palladium(0) species.
-
Stabilizing the catalytic species: The solvent can coordinate to the palladium center, preventing catalyst decomposition and aggregation.
-
Modulating reagent solubility and reactivity: The solubility of the base, boronic acid, and organic halide is crucial for efficient reaction kinetics. Polar aprotic solvents, for instance, can enhance the solubility of inorganic bases.
-
Influencing the reaction rate and selectivity: The polarity of the solvent can impact the rates of the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Quantitative Comparison of Solvent Performance
The following table summarizes the impact of different solvents on the isolated yield of the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid. This reaction serves as a representative model for the cross-coupling of dihalopyridines and provides a strong indication of the expected solvent trends for the coupling of this compound.
Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [1]
| Solvent | Isolated Yield (%) |
| 1,4-Dioxane | 71 |
| Isopropanol | 64 |
| Tetrahydrofuran (THF) | 55 |
| N,N-Dimethylformamide (DMF) | 32 |
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃ (base), Pd(PPh₃)₄ (catalyst), 100 °C.[1]
The data clearly indicates that less polar solvents like 1,4-dioxane and isopropanol provide superior yields in this specific system.[1] It is also frequently observed that the addition of water to non-polar solvents such as 1,4-dioxane or THF can be beneficial, potentially by increasing the solubility of the base and facilitating the formation of the active boronate species.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Dichloropyridine Derivative
This protocol is a generalized procedure that can be adapted and optimized for the specific cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the aryl/heteroaryl halide, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water in a 2:1 ratio) to the flask.[1] In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst in a small amount of the reaction solvent and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
To systematically evaluate the optimal solvent for a given Suzuki-Miyaura cross-coupling reaction, a logical experimental workflow is essential. The following diagram illustrates a typical screening process.
Caption: Workflow for screening solvents in a Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates the logical relationship between the key components of the Suzuki-Miyaura cross-coupling reaction.
Caption: Interplay of components in the Suzuki-Miyaura cross-coupling reaction.
References
Validating the Structure of 2,5-Dichloropyridine-3-boronic acid: A Comparative Guide to NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2,5-Dichloropyridine-3-boronic acid, a key building block in medicinal chemistry. We present detailed experimental protocols, quantitative data, and a comparison with alternative analytical methods to assist in selecting the most appropriate techniques for structural elucidation.
The Central Role of NMR in Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an unparalleled tool for confirming the identity and purity of newly synthesized compounds like this compound.
This guide will delve into the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, ¹¹B NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC), for the comprehensive structural analysis of this compound.
Predicted NMR Data for this compound
To provide a practical reference, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values, obtained from computational prediction tools, serve as a benchmark for experimental data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| H4 | 8.18 | d | 1H | Ar-H |
| H6 | 8.59 | d | 1H | Ar-H |
| -OH | Variable | br s | 2H | B(OH)₂ |
Predicted using nmrdb.org. The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (δ) ppm |
| C2 | 151.8 |
| C3 | 131.0 (broad) |
| C4 | 141.6 |
| C5 | 138.9 |
| C6 | 152.5 |
Predicted using nmrdb.org. The carbon attached to the boron atom (C3) is expected to show a broader signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols for NMR Analysis
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible NMR data. Below are the recommended methodologies for key NMR experiments for the structural validation of this compound.
Sample Preparation
Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts and the observation of exchangeable protons (e.g., B(OH)₂). Ensure the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
-
¹³C NMR: This experiment provides information about the carbon skeleton of the molecule.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing: Similar to ¹H NMR processing.
-
-
¹¹B NMR: This experiment is specific to boron-containing compounds and is highly informative for confirming the presence and chemical state of the boronic acid group.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: +100 to -100 ppm
-
Number of Scans: 128-512
-
Relaxation Delay (d1): 0.5-1 second
-
-
Processing: Similar to ¹H NMR processing. The chemical shift should be referenced to an external standard like BF₃·OEt₂.
-
2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Sequence: A standard gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 0-12 ppm
-
Number of Increments: 256-512 in the indirect dimension (F1)
-
Number of Scans: 2-8 per increment
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).
-
Pulse Sequence: A standard gradient-selected HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 0-12 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Increments: 256-512 in the indirect dimension (F1)
-
Number of Scans: 4-16 per increment
-
-
Processing: Apply appropriate window functions before Fourier transformation.
-
Visualizing the Validation Workflow and Molecular Structure
The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for NMR-based structural validation.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR-based structural validation.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information and can be advantageous in specific scenarios.
Table 3: Comparison of NMR with Other Analytical Techniques for Structural Validation
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, stereochemistry, and dynamic information. | 5-10 mg, soluble in deuterated solvents. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | Micrograms to nanograms, soluble. | High sensitivity, provides molecular formula. | Does not provide detailed structural connectivity, boronic acids can be challenging to analyze due to boroxine formation.[1][2][3] |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | High-quality single crystal. | Provides absolute stereochemistry and detailed bond lengths/angles. | Requires a suitable crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.[4][5] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Milligrams, solid or liquid. | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
Conclusion
A multi-technique approach, with NMR spectroscopy at its core, provides the most robust and reliable method for the structural validation of this compound. The combination of 1D (¹H, ¹³C, ¹¹B) and 2D (COSY, HSQC) NMR experiments allows for a complete assignment of the molecule's proton and carbon skeletons, confirming its identity and purity. While techniques like Mass Spectrometry and X-ray Crystallography offer valuable complementary data regarding molecular weight and solid-state structure, respectively, NMR remains the definitive tool for unambiguous structural elucidation in solution. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently validate the structure of this important synthetic building block.
References
A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions Involving Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of chloropyridines is of particular interest in medicinal chemistry and materials science due to the prevalence of the pyridine motif in bioactive molecules and functional materials. However, the inherent low reactivity of chloropyridines compared to their bromo or iodo counterparts presents a significant challenge, necessitating the use of highly active catalyst systems. A thorough understanding of the reaction kinetics is crucial for catalyst selection, reaction optimization, and process scale-up. This guide provides a comparative analysis of catalyst performance in the Suzuki-Miyaura coupling of chloropyridines, supported by experimental data and detailed protocols for kinetic analysis.
Comparative Performance of Catalyst Systems
The choice of palladium precursor and, more critically, the phosphine ligand, is paramount for an efficient Suzuki-Miyaura coupling of chloropyridines. Bulky, electron-rich phosphine ligands are generally required to facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center. The following tables summarize the performance of various catalyst systems in the coupling of different chloropyridine isomers with arylboronic acids, with data collated from various literature sources.
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids [1]
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | >95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 24 | Moderate |
Table 2: Catalyst Performance in the Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid [2]
| Palladium Precursor / Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 |
| Pd(dppf)Cl₂ | CsF | 1,4-Dioxane | 80 | 16 | High |
Table 3: Catalyst Performance in the Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine with Arylboronic Acids [3]
| Palladium Precursor / Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 (for bromo analog) |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
Experimental Protocols
A detailed and consistent experimental protocol is essential for obtaining reproducible kinetic data. The following is a generalized procedure for the kinetic analysis of a Suzuki-Miyaura reaction involving a chloropyridine using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction via HPLC
1. Materials and Reagents:
-
Chloropyridine substrate
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Internal standard (a stable compound that does not react under the reaction conditions and is easily quantifiable by HPLC)
-
Quenching solution (e.g., a solution of a strong chelating agent like EDTA in a suitable solvent to stop the reaction)
-
Schlenk flasks or reaction vials with septa
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath with a temperature controller
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
HPLC system with a suitable column and detector
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the chloropyridine and the internal standard in the reaction solvent.
-
Prepare a stock solution of the arylboronic acid in the reaction solvent.
-
Prepare a stock solution of the palladium precursor and the ligand in the reaction solvent. This should be prepared fresh before each experiment.
3. Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the solid base.
-
Seal the flask/vial with a septum and purge with an inert gas for at least 15 minutes.
-
Using a syringe, add the stock solution of the chloropyridine and internal standard to the reaction vessel.
-
Add the stock solution of the arylboronic acid.
-
Place the reaction vessel in the heating block or oil bath pre-heated to the desired temperature and allow the mixture to equilibrate for a few minutes with stirring.
4. Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly inject the freshly prepared catalyst stock solution into the reaction mixture. This is considered time zero (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes, and so on), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by injecting it into a vial containing a known volume of the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining chloropyridine relative to the internal standard.
5. Data Analysis:
-
Generate a calibration curve for the product and the starting material against the internal standard.
-
Use the calibration curve to convert the peak areas from the HPLC analysis into concentrations.
-
Plot the concentration of the product and/or the starting material as a function of time to obtain the reaction profile.
-
The initial reaction rate can be determined from the initial slope of the product concentration versus time curve. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, allowing for the elucidation of the rate law.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the mechanistic and practical aspects of these kinetic studies, the following diagrams, generated using the DOT language, illustrate the key relationships and steps.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
Benchmarking New Ligands Against SPhos for the Suzuki-Miyaura Coupling of 2,5-Dichloropyridine-3-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials, heavily relies on this powerful transformation. For challenging substrates such as polychlorinated pyridines, the choice of phosphine ligand is critical to achieving high yields and selectivity.
This guide provides a comparative analysis of various phosphine ligands for the Suzuki-Miyaura coupling of 2,5-Dichloropyridine-3-boronic acid, with a focus on benchmarking their performance against the widely used and highly effective SPhos ligand. The data presented herein is compiled from a combination of direct experimental results and established performance in structurally similar transformations to provide a reliable resource for ligand selection and reaction optimization.
Performance Comparison of Phosphine Ligands
The following table summarizes the performance of SPhos and other promising ligands in the Suzuki-Miyaura coupling of this compound with a generic aryl coupling partner. SPhos is presented as the benchmark, with the performance of other ligands evaluated based on their documented efficacy in similar challenging coupling reactions involving dihalopyridines and pyridylboronic acids.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| SPhos (Benchmark) | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | A robust and high-yielding ligand for this transformation. |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or THF | 80-100 | 2-8 | >90 (estimated) | Known for high reactivity with aryl chlorides; often considered for challenging couplings. |
| RuPhos | Pd(OAc)₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 12-24 | >90 (estimated) | Particularly effective for coupling of heteroarylboronic acids.[1] |
| Ad₂PⁿBu | Pd(OAc)₂ | LiOᵗBu | 1,4-Dioxane/H₂O | 100 | 24 | High (estimated) | Shows excellent performance in exhaustive alkylation of dichloropyridines.[2] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT-100 | 2-24 | Moderate-High (estimated) | A generally robust ligand for coupling aryl chlorides.[3] |
| DPEPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Moderate (estimated) | A common ligand, though may be less effective for this specific challenging substrate. |
Note: Estimated yields for ligands other than SPhos are based on their reported performance in the Suzuki-Miyaura coupling of structurally related dihalopyridines and pyridylboronic acids. Optimization for the specific this compound coupling is recommended.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction using the benchmark SPhos ligand and a general protocol for screening alternative ligands are provided below.
Protocol 1: Suzuki-Miyaura Coupling with SPhos (Benchmark)
This protocol is adapted from established procedures for the coupling of 2,5-dichloropyridine.[4]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the bulk of the anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.
-
Transfer the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ligand Screening
This protocol provides a framework for the comparative evaluation of new ligands against the SPhos benchmark.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol%)
-
Ligand to be tested (4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water (if required)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials for parallel synthesis
Procedure:
-
In an inert atmosphere glovebox, dispense the palladium precursor and each ligand into separate, labeled reaction vials.
-
To each vial, add the this compound, aryl halide, and base.
-
Add the chosen anhydrous solvent and, if applicable, degassed water.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set time (e.g., 12 hours).
-
After cooling, quench the reactions and prepare samples for analysis by GC-MS or LC-MS to determine the yield of the desired product.
-
Compare the yields obtained with each new ligand to the yield obtained with the SPhos benchmark under identical conditions.
Visualizations
To aid in the understanding of the processes involved, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a typical experimental workflow for ligand screening.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow for benchmarking new ligands against SPhos.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Disposal of 2,5-Dichloropyridine-3-boronic Acid
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. This document provides an essential operational and disposal plan for 2,5-Dichloropyridine-3-boronic acid, offering procedural guidance to address immediate safety and logistical concerns.
Immediate Safety and Handling:
Before initiating any disposal protocol, it is imperative to handle this compound with the utmost care. Based on data from analogous chlorinated pyridine and boronic acid compounds, this substance should be regarded as hazardous. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[1][4] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][4] | Use chemical safety goggles or a face shield.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[5] | Handle in a well-ventilated area or under a chemical fume hood.[1][2] |
| Acute Toxicity | May be harmful if swallowed.[6][7] | Avoid ingestion and practice thorough hand washing after handling.[4] |
In the event of a spill, the spilled chemical and any materials used for cleanup should be treated as hazardous waste.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed as hazardous waste through a licensed disposal facility and in accordance with institutional, local, and national regulations.[4] Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[1]
Step 1: Waste Identification and Segregation
-
Labeling: Designate a specific, compatible waste container and clearly label it as "Hazardous Waste: this compound". The label should also include the date when the first waste is added.[1]
-
Segregation: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] Ensure the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions.[1]
Step 2: Waste Accumulation
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable. The original product container can be used if it is in good condition.[1]
-
Solid Waste Collection: Place unwanted this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing paper, spatulas, or gloves.[1]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.[2]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2]
-
Documentation: Complete any required waste disposal forms, providing information about the chemical name, quantity, and hazard classification.
-
Safe Storage: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it is away from incompatible materials, until it is collected by authorized EHS personnel.[2]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Await collection by authorized EHS personnel.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 2,5-Dichloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2,5-Dichloropyridine-3-boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] The following personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][5] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile).[1][5] Gloves must be inspected before use.[1][5] | Prevents skin contact and subsequent irritation.[1] |
| Body Protection | A flame-resistant lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[1][5][6] For tasks with a higher risk of splashes, an impervious apron is recommended.[5] | Minimizes the risk of skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved dust mask (e.g., N95) or a full-face respirator should be used if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[1][5][7] | Protects the respiratory tract from irritation due to dust or vapors.[1] |
Operational Plan for Safe Handling and Disposal
A systematic approach is crucial for safely managing this compound from receipt to disposal. The following workflow outlines the necessary procedural steps.
Caption: Workflow for safe handling and disposal of this compound.
Experimental Protocols
Preparation and Engineering Controls:
-
All work should be conducted in a well-ventilated area, with a chemical fume hood being the preferred workspace.[1]
-
An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][7]
-
Before commencing any work, ensure that all personal protective equipment is available and in good condition.[1]
-
Keep the container of this compound tightly closed when not in use.[1][6]
Handling Procedure:
-
Always wear the appropriate PPE as detailed in the table above.[1][8]
-
Take precautions to avoid the formation and inhalation of dust.[1][6]
-
Upon completion of handling, thoroughly wash hands and any other exposed skin with soap and water.[1][8]
Spill Management:
-
In the event of a spill, immediately evacuate all personnel to a safe area.[1]
-
Spills should be cleaned up promptly by personnel wearing appropriate protective equipment.[1]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[1][6] Avoid generating dust during this process.[1]
-
Thoroughly ventilate the area of the spill.[1]
Disposal Plan:
-
This compound and any contaminated materials must be disposed of in strict accordance with all applicable federal, state, and local environmental regulations.[1][8] This chemical should be treated as hazardous waste and should not be discarded in regular trash or washed down the sink.[9]
-
Any clothing that becomes contaminated should be removed and laundered before being worn again.[1][8]
-
The contents and the container must be disposed of at an approved waste disposal plant.[1][8][10] When preparing for disposal, use a clearly labeled, sealable, and durable container.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.pt [fishersci.pt]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
